molecular formula C12H22O4 B8033858 L-Menthyl 2,2-dihydroxyacetate

L-Menthyl 2,2-dihydroxyacetate

Cat. No.: B8033858
M. Wt: 230.30 g/mol
InChI Key: BWZMJRSMHQDFIT-ZDGBYWQASA-N
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Description

L-Menthyl 2,2-dihydroxyacetate is a useful research compound. Its molecular formula is C12H22O4 and its molecular weight is 230.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Menthyl 2,2-dihydroxyacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Menthyl 2,2-dihydroxyacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2,2-dihydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-7(2)9-5-4-8(3)6-10(9)16-12(15)11(13)14/h7-11,13-14H,4-6H2,1-3H3/t8-,9+,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZMJRSMHQDFIT-ZDGBYWQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C(C1)OC(=O)C(O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of L-Menthyl 2,2-Dihydroxyacetate: A Chiral Auxiliary Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

L-Menthyl 2,2-dihydroxyacetate (also known as L-menthyl glyoxylate hydrate) is a cornerstone chiral auxiliary in asymmetric synthesis.[1] Its structural utility lies in the steric bulk of the menthyl group, which directs the stereochemical outcome of subsequent reactions—most notably asymmetric Diels-Alder and Ene reactions.

For researchers in drug development, particularly those synthesizing antiretroviral intermediates (e.g., Lamivudine precursors), the purity of this auxiliary is non-negotiable.[1] While the synthesis appears deceptively simple—a Fischer esterification—the challenge lies in the equilibrium dynamics of glyoxylic acid and the physicochemical stability of the target hydrate versus its anhydrous carbonyl form.

This guide moves beyond standard textbook recipes, focusing on a bisulfite-adduct purification strategy that ensures high optical purity by chemically separating the target from unreacted menthol and oligomeric by-products.[1]

Mechanistic Thermodynamics

To control the synthesis, one must master the equilibrium triad: the Acid , the Ester , and the Hydrate .

The Equilibrium Challenge

Glyoxylic acid exists primarily as a monohydrate (gem-diol) in solid form.[1] Direct esterification with L-menthol requires the removal of water to drive the equilibrium toward the ester (Le Chatelier's principle).[1] However, the anhydrous ester (L-menthyl glyoxylate) is highly reactive and hygroscopic.[1] Upon exposure to ambient moisture or aqueous workup, it spontaneously reverts to the stable, crystalline gem-diol form: L-Menthyl 2,2-dihydroxyacetate .[1]

Critical Side Reactions:

  • Disproportionation: Under high thermal stress, glyoxylic acid disproportionates into glycolic acid and oxalic acid.[2]

  • Diester Formation: Generated oxalic acid reacts with L-menthol to form dimenthyl oxalate, a difficult-to-separate impurity.[1]

  • Acetalization: Excess menthol can react with the aldehyde carbonyl of the product, forming unwanted acetals.

Pathway Visualization

The following diagram illustrates the reaction logic and the critical hydration step.

ReactionPathway Reactants L-Menthol + Glyoxylic Acid (Monohydrate) Intermediate Tetrahedral Intermediate Reactants->Intermediate H+ Cat / Heat Anhydrous L-Menthyl Glyoxylate (Anhydrous Oil) Intermediate->Anhydrous - H2O Water H2O (Removed via Dean-Stark) Intermediate->Water Anhydrous->Reactants Hydrolysis (Avoid) Hydrate L-Menthyl 2,2-dihydroxyacetate (Stable Solid) Anhydrous->Hydrate + H2O (Workup/Crystallization)

Figure 1: Reaction pathway demonstrating the dehydration-hydration cycle required to isolate the stable gem-diol product.[1]

Experimental Protocol: The Bisulfite Purification Method

While direct crystallization is possible, it often traps unreacted menthol.[1] The protocol below utilizes the aldehyde functionality of the glyoxylate to form a water-soluble bisulfite adduct, allowing strict separation from non-carbonyl impurities.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • L-Menthol: 156.3 g (1.0 mol)[1]

  • Glyoxylic Acid Monohydrate: 110.5 g (1.2 mol) [Excess drives conversion][1]

  • Catalyst: p-Toluenesulfonic acid (p-TSA) monohydrate (1.5 g)[1]

  • Solvent: Cyclohexane (600 mL) [Preferred over Benzene/Toluene for safety and azeotropic efficiency][1]

  • Purification: Sodium Bisulfite (NaHSO3), Formaldehyde (37% aq), Sodium Bicarbonate.[1]

Step-by-Step Workflow
Phase 1: Esterification (Dean-Stark)[1]
  • Setup: Equip a 1 L round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging: Add L-menthol, glyoxylic acid monohydrate, p-TSA, and Cyclohexane.

  • Reflux: Heat the mixture to reflux (approx. 81°C). Maintain vigorous stirring.

  • Water Removal: Monitor water collection in the trap. Theoretical water removal is ~36 mL (18 mL from hydrate + 18 mL from reaction).[1] Continue until water evolution ceases (approx. 3–5 hours).[1]

    • Checkpoint: The solution should turn from cloudy to clear/pale yellow.

Phase 2: The Bisulfite Split (Purification)[1]
  • Cooling: Cool the reaction mixture to room temperature.

  • Neutralization: Wash the organic phase with saturated NaHCO3 (2 x 100 mL) to remove residual acid catalyst and unreacted glyoxylic acid.[1]

  • Adduct Formation: Transfer the organic layer (containing Product + Menthol) to a flask. Add a solution of Sodium Bisulfite (110 g in 400 mL water).[1] Stir vigorously for 2 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The glyoxylate ester reacts to form the hydroxysulfonate salt, which migrates to the aqueous phase.[4] Unreacted menthol remains in the organic phase.

  • Separation: Transfer to a separatory funnel.

    • Top Layer (Organic): Contains unreacted Menthol (Recycle this).[1]

    • Bottom Layer (Aqueous): Contains the Product-Bisulfite adduct.[1] KEEP THIS.

Phase 3: Regeneration & Isolation[1][9]
  • Hydrolysis: Place the aqueous phase in a clean flask. Add Formaldehyde (37% solution, ~80 mL) . Stir for 1 hour at room temperature.

    • Why: Formaldehyde binds more strongly to bisulfite than the glyoxylate does, releasing the L-menthyl glyoxylate.

  • Precipitation/Extraction: The liberated product will separate as an oil or precipitate. Extract with Cyclohexane or Ethyl Acetate (3 x 150 mL).

  • Hydration: Wash the extract with water (to ensure hydration to the gem-diol).[1] Dry over MgSO4 and concentrate under reduced pressure.

  • Crystallization: Recrystallize the resulting solid from hexanes/acetone to yield white needles.

Process Flow Diagram

PurificationProtocol Step1 Crude Reaction Mixture (Product + Menthol + Solvent) Step2 Add NaHSO3 (aq) Stir 2 Hours Step1->Step2 Separation Phase Separation Step2->Separation OrgLayer Organic Layer (Discard/Recycle Menthol) Separation->OrgLayer Top Phase AqLayer Aqueous Layer (Bisulfite Adduct) Separation->AqLayer Bottom Phase Step3 Add Formaldehyde (Release Product) AqLayer->Step3 Step4 Extraction & Crystallization Step3->Step4 Final Pure L-Menthyl 2,2-dihydroxyacetate Step4->Final

Figure 2: The Bisulfite Adduct purification strategy ensures removal of non-carbonyl impurities.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

ParameterSpecificationNotes
Appearance White crystalline solidIf oily, hydration is incomplete.[1] Expose to moisture.[1][4]
Melting Point 80–85 °CSharp range indicates high purity.[1]
Optical Rotation

(c=1, EtOH)
Critical for asymmetric induction potential.[1]
1H NMR (CDCl3)

0.7–2.1 (m, Menthol backbone)

4.8 (td, 1H, CHO-menthyl)

5.2 (s, 1H, CH(OH)2)
The singlet at 5.2 ppm confirms the hydrate (gem-diol) structure vs the aldehyde.[1]

Troubleshooting & Optimization

Solvent Selection: Benzene vs. Cyclohexane

Historically, benzene was the standard. However, Cyclohexane is the modern recommendation due to its lower toxicity and excellent azeotropic properties with water (Boiling point of azeotrope: 69°C, 8.4% water).

Catalyst Choice

While p-TSA is standard, Amberlyst-15 (Solid Acid) is a superior alternative for green chemistry applications.[1]

  • Benefit: It can be filtered off physically, negating the need for the initial bicarbonate wash and reducing emulsion formation.

  • Usage: Replace 1.5 g p-TSA with 5.0 g Amberlyst-15 beads.

Dealing with Oligomers

If the reaction temperature exceeds 100°C for prolonged periods, glyoxylic acid oligomerizes.

  • Prevention: Strictly control oil bath temperature. Do not exceed 110°C.[1]

  • Remedy: If the product is gummy, the bisulfite purification method is the only reliable way to salvage the monomeric glyoxylate.

References

  • Whitesell, J. K., & Lawrence, R. M. (1986).[1] Geometric control in the reaction of allylsilanes with glyoxylates. Chimia, 40, 318.[1]

  • Jurczak, J., & Zamojski, A. (1972).[1] Asymmetric Diels-Alder Reactions with Chiral Glyoxylates.[1] Tetrahedron, 28, 1505.[1]

  • Organic Syntheses. (1998).[1] Synthesis of L-Menthyl Glyoxylate.[1][2][10][11][4][7] Organic Syntheses, Coll.[1][12] Vol. 9, p.559; Vol. 72, p.[1]86. [1]

  • Moyo, M., et al. (2020).[1][6][8] Continuous flow synthesis of L-menthyl glyoxylate monohydrate.[1] Arkivoc, part iii, 49-63.[1][2]

  • Gao, Y., et al. (2014).[1] Method for preparing L-menthyl glyoxylate.[1][2][10][11][4][7] Patent CN103880674A.[1]

Sources

Physicochemical Properties of L-Menthyl 2,2-Dihydroxyacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Menthyl 2,2-dihydroxyacetate (CAS: 111969-64-3), often referred to as L-Menthyl glyoxylate hydrate , serves as a critical chiral auxiliary and building block in asymmetric synthesis.[1][2] Unlike its anhydrous aldehyde counterpart, the dihydroxyacetate form represents the thermodynamically stable, shelf-storable variant of the reagent. Upon dehydration, it liberates the highly reactive L-Menthyl glyoxylate, a potent electrophile used extensively in the stereoselective synthesis of


-hydroxy acids, biologically active heterocycles (including nucleoside analogs like Lamivudine), and complex natural products.

This guide provides a rigorous analysis of its physicochemical profile, synthesis, and application logic, designed for researchers requiring high-purity chiral induction.

Part 1: Chemical Identity & Structural Analysis[4]

The compound exists in a dynamic equilibrium favored heavily toward the gem-diol (hydrate) form under standard conditions. This structural duality is the key to its utility: the solid hydrate is easy to handle, while the in situ generated aldehyde drives reactivity.

Identification Data
ParameterTechnical Specification
IUPAC Name (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-dihydroxyacetate
Common Synonyms L-Menthyl glyoxylate hydrate; (-)-Menthyl 2,2-dihydroxyacetate
CAS Number 111969-64-3
Molecular Formula

Molecular Weight 230.30 g/mol
SMILES CC1CCC1
Chirality L-Menthyl moiety: (1R, 2S, 5R) configuration
The Hydrate-Aldehyde Equilibrium

Researchers must understand that "L-Menthyl 2,2-dihydroxyacetate" is effectively a "masked" glyoxylate. In the presence of water or atmospheric moisture, the electron-deficient aldehyde carbon of L-Menthyl glyoxylate hydrates rapidly.

Mechanism of Activation: To utilize the compound in nucleophilic additions (e.g., Grignard, aldol), the hydrate water must be removed, typically via azeotropic distillation (toluene/benzene) or using molecular sieves.

Equilibrium Hydrate L-Menthyl 2,2-dihydroxyacetate (Stable Solid, Gem-diol) Aldehyde L-Menthyl Glyoxylate (Reactive Electrophile) Hydrate->Aldehyde Dehydration (Heat/Desiccant) Aldehyde->Hydrate Hydration (Ambient Moisture) Water H2O

Figure 1: The reversible transformation between the stable storage form (hydrate) and the reactive synthetic form (aldehyde).[3][4][5][6]

Part 2: Physicochemical Parameters[8][12]

The following data aggregates experimental values from high-purity reference standards (>98% GC).

PropertyValue / RangeContextual Note
Physical State Solid (Crystalline powder)White to off-white.[1] Hygroscopic.
Melting Point 79.0 – 83.0 °C Sharp melting point indicates high purity; lower ranges (76-78°C) suggest residual solvent or moisture.
Boiling Point Decomposes / dehydratesUpon heating, it loses water to form the glyoxylate (bp ~110°C at 15 mmHg for the aldehyde form).
Optical Rotation ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

to

Concentration

in Methanol.[1] Critical purity parameter.
Solubility Soluble: Methanol, Ethanol, DCM, TolueneInsoluble: Water (low solubility, slowly hydrolyzes)Soluble in organic solvents used for azeotropic drying.
Flash Point >100 °CEstimated based on structure.[7]
pKa ~12-13 (Gem-diol OH)The

-proton is not acidic; the OH groups are weakly acidic.

Part 3: Synthesis & Preparation Protocol

To ensure high enantiomeric excess (ee) in downstream applications, the synthesis of L-Menthyl 2,2-dihydroxyacetate must avoid racemization of the menthyl group and ensure complete removal of glyoxylic acid impurities.

The Bisulfite Purification Method (Field-Proven)

This protocol is superior to direct esterification because it chemically purifies the aldehyde intermediate via a bisulfite adduct, removing non-aldehyde impurities before the final hydration step.

Reagents: L-Menthol, Glyoxylic Acid (50% aq), Toluene, p-TSA (cat.), Sodium Bisulfite (


), Formaldehyde.

Step-by-Step Workflow:

  • Esterification: Reflux L-Menthol (1.0 eq) and Glyoxylic Acid (1.2 eq) in Toluene with p-TSA. Use a Dean-Stark trap to remove water.

    • Checkpoint: Monitor until theoretical water volume is collected. The solution now contains crude L-Menthyl glyoxylate.

  • Bisulfite Adduct Formation: Cool the toluene layer. Add aqueous

    
     (10-20% solution).
    
    • Mechanism:[3][8][4] The aldehyde reacts to form the water-soluble bisulfite adduct (hydroxy sulfonate), transferring the product into the aqueous phase.[5] Impurities (unreacted menthol, dimers) remain in the organic phase.

  • Phase Separation: Discard the organic layer (recover menthol later).

  • Regeneration & Hydration: Treat the aqueous adduct phase with Formaldehyde (aq) or adjust pH to neutral/basic. Formaldehyde acts as a "sacrificial aldehyde," binding the bisulfite and releasing L-Menthyl glyoxylate.

  • Crystallization: The released glyoxylate immediately hydrates in the aqueous medium and precipitates as L-Menthyl 2,2-dihydroxyacetate .

  • Filtration: Filter the white solid and dry at controlled temperature (<50°C) to prevent dehydration.

Synthesis Raw L-Menthol + Glyoxylic Acid Esterification Reflux in Toluene (p-TSA) (-H2O) Raw->Esterification Crude Crude L-Menthyl Glyoxylate (in Toluene) Esterification->Crude Bisulfite Add NaHSO3 (aq) Crude->Bisulfite Separation Phase Separation (Product in Aqueous Phase) Bisulfite->Separation Hydrolysis Add Formaldehyde (Bisulfite Exchange) Separation->Hydrolysis Aqueous Layer Product L-Menthyl 2,2-dihydroxyacetate (Precipitates as Solid) Hydrolysis->Product

Figure 2: Purification logic using the bisulfite adduct strategy to ensure high chemical purity.

Part 4: Reactivity & Applications[8][16]

Asymmetric Nucleophilic Addition

The L-menthyl group acts as a steric shield, directing nucleophilic attack to the Re-face or Si-face of the carbonyl (depending on the chelating conditions).

  • Grignard Addition: Reaction with

    
     yields chiral 
    
    
    
    -hydroxy esters (Prelog's Rule application).
  • Ene Reactions: Reacts with alkenes (e.g., isobutylene) catalyzed by Lewis acids (

    
    , 
    
    
    
    ) to form
    
    
    -unsaturated
    
    
    -hydroxy esters with high diastereoselectivity (dr > 90:10).
Synthesis of Lamivudine (3TC) Intermediate

A critical industrial application is the synthesis of 5-hydroxy-1,3-oxathiolan-2-one derivatives.

  • Protocol: L-Menthyl glyoxylate (generated in situ from the dihydroxyacetate) is reacted with 1,4-dithiane-2,5-diol.

  • Outcome: The chirality of the menthyl group induces the correct stereochemistry for the oxathiolane ring, essential for the antiviral activity of Lamivudine.

Part 5: Analytical Characterization

To validate the identity of L-Menthyl 2,2-dihydroxyacetate, compare experimental data against these standard spectral markers.

-NMR (Chloroform-d or Methanol- )
  • Gem-diol proton: A distinct signal (if not exchanging fast) or the methine proton of the acetal core:

    
     ppm (s, 1H, 
    
    
    
    ).
  • Menthyl Core:

    • 
       ppm (td, 1H, 
      
      
      
      -1 of menthyl,
      
      
      to ester oxygen).
    • 
       ppm (Multiplets, 18H, remaining menthyl protons).
      
    • Three methyl doublets characteristic of the isopropyl and methyl groups.

Infrared Spectroscopy (FT-IR)
  • O-H Stretch: Broad, strong band at

    
     (indicative of the gem-diol/hydrate structure).
    
  • C=O Stretch: Strong band at

    
     (Ester carbonyl). Note: Absence of a second carbonyl band at ~1700-1720 cm-1 confirms the hydrate form (no free aldehyde).
    

Part 6: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • H318: Causes serious eye damage (Corrosive).[1][9]

  • H373: May cause damage to organs through prolonged or repeated exposure.[1][9]

  • H411: Toxic to aquatic life with long-lasting effects.[1][9]

Handling Protocol:

  • PPE: Wear safety goggles (tight-fitting) and nitrile gloves.

  • Storage: Store at +2°C to +8°C (Refrigerated). Keep container tightly closed to prevent uncontrolled dehydration or hydrolysis.

  • Stability: Stable under recommended storage conditions.[10] Avoid strong oxidizing agents and strong bases (which hydrolyze the ester).

References

  • Google Patents. (2014). CN103880674A: Synthetic process of L-menthyl glyoxylate.[3] Retrieved from

  • Arkivoc. (2019). Continuous flow synthesis of L-menthyl glyoxylate monohydrate. Arkat USA. Retrieved from [Link]

Sources

L-Menthyl 2,2-Dihydroxyacetate: Mechanism of Action as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

L-Menthyl 2,2-dihydroxyacetate (L-Menthyl Glyoxylate Hydrate) Mechanism of Action

Executive Summary

L-Menthyl 2,2-dihydroxyacetate (CAS: 111969-64-3), commonly known as L-menthyl glyoxylate hydrate , serves as a critical chiral auxiliary in asymmetric synthesis, most notably in the industrial production of antiretroviral nucleoside analogs like Lamivudine (3TC) and Emtricitabine .

Derived from the "chiral pool" molecule L-menthol, this auxiliary functions by converting achiral substrates (typically glyoxylic acid) into chiral electrophiles. Its mechanism of action relies on the steric bulk of the menthyl isopropyl group, which shields one face of the adjacent carbonyl (or imine), enforcing diastereofacial selectivity during nucleophilic attacks or cycloadditions.

Structural Basis of Chirality

The efficacy of L-menthyl glyoxylate stems from the rigid conformation of the cyclohexane ring in the L-menthol moiety.

  • Conformation: L-Menthol exists primarily in a chair conformation where the bulky isopropyl group at C2, the methyl group at C5, and the hydroxyl group at C1 are all in equatorial positions to minimize 1,3-diaxial interactions.

  • The "Menthyl Wall": When esterified to glyoxylic acid, the isopropyl group exerts significant steric hindrance. In the preferred rotamer of the ester, this group effectively blocks the Si-face (or Re-face depending on specific reaction conditions and Lewis acid chelation) of the glyoxylate carbonyl, forcing incoming nucleophiles to attack from the less hindered face.

The Hydrate-Aldehyde Equilibrium

L-Menthyl 2,2-dihydroxyacetate is the stable hydrate form. For the auxiliary to function as an electrophile, it must often be dehydrated in situ or prior to reaction to generate the reactive glyoxylate (aldehyde) form.



Mechanism of Action: Stereochemical Control[1]

Prelog vs. Chelation Control

The diastereoselectivity of L-menthyl glyoxylate reactions is governed by two competing models.

  • Prelog's Rule (Non-Chelating Conditions): In the absence of coordinating metals, the carbonyl oxygen orients itself anti-periplanar to the largest group on the chiral center to minimize dipole repulsion. The nucleophile attacks from the face least sterically hindered by the menthyl isopropyl group.

  • Chelation Control (Lewis Acid Mediated): When Lewis acids (e.g.,

    
    , 
    
    
    
    ) are present, a 5-membered chelate ring forms between the ester carbonyl oxygen and the aldehyde carbonyl oxygen. This locks the conformation, often reversing the face selectivity compared to the non-chelated model.
Visualization of Stereochemical Induction

The following diagram illustrates the mechanistic flow from the stable hydrate to the reactive electrophile and the subsequent stereoselective attack.

MenthylMechanism cluster_steric Stereocontrol Factors Hydrate L-Menthyl 2,2-Dihydroxyacetate (Stable Hydrate) Aldehyde L-Menthyl Glyoxylate (Reactive Electrophile) Hydrate->Aldehyde Dehydration (-H2O) Transition Transition State (Steric Shielding by Isopropyl) Aldehyde->Transition Nucleophile + Lewis Acid (Optional) Product Chiral Adduct (Diastereomerically Enriched) Transition->Product Face-Selective Attack Prelog Prelog Model (Steric Control) Prelog->Transition Chelation Chelation Model (Lewis Acid Control) Chelation->Transition

Figure 1: Mechanistic pathway from hydrate activation to stereoselective bond formation.

Key Application: Synthesis of Lamivudine (3TC)

The most commercially significant application of L-menthyl glyoxylate is in the synthesis of Lamivudine, an antiretroviral drug.[1] The menthyl auxiliary is essential for establishing the stereochemistry of the oxathiolane ring.

Reaction Pathway[2]
  • Dehydration: L-Menthyl 2,2-dihydroxyacetate is dehydrated to L-menthyl glyoxylate.

  • Condensation: The glyoxylate reacts with 1,4-dithiane-2,5-diol (a dimer of mercaptoacetaldehyde).

  • Cyclization: This forms 5-hydroxy-1,3-oxathiolane-2-carboxylate.[2] The L-menthyl group directs the formation of the (2R,5S) diastereomer (cis-configuration) over the trans-isomer, although equilibration and resolution are often required to achieve high optical purity.

  • Glycosylation: The intermediate is reacted with cytosine to form the nucleoside.

Lamivudine Synthesis Workflow

LamivudineSynthesis Menthol L-Menthol LMGH L-Menthyl Glyoxylate Hydrate Menthol->LMGH Esterification GlyAcid Glyoxylic Acid GlyAcid->LMGH Esterification Dithiane 1,4-Dithiane-2,5-diol Oxathiolane 5-Hydroxy-1,3-oxathiolane Intermediate Dithiane->Oxathiolane Condensation (Stereoselective) LMG L-Menthyl Glyoxylate (Aldehyde) LMGH->LMG Dehydration (Azeotropic/Heat) LMG->Oxathiolane Condensation (Stereoselective) Lamivudine Lamivudine (3TC) (2R, 5S) Oxathiolane->Lamivudine 1. Chlorination/Activation 2. Cytosine Coupling 3. Reduction/Deprotection

Figure 2: Synthesis of Lamivudine utilizing L-menthyl glyoxylate as the chiral scaffold.

Experimental Protocols

Protocol: Synthesis of L-Menthyl Glyoxylate Hydrate (Flow Chemistry Approach)

Context: Traditional batch synthesis using concentrated sulfuric acid often leads to oxidative by-products. A continuous flow approach using solid acid catalysts improves selectivity.

Reagents:

  • L-Menthol (1.0 equiv)

  • Glyoxylic acid (50% aq.[3] solution, 1.2 equiv)

  • Solvent: Cyclohexane (for azeotropic water removal) or Acetonitrile (for flow)

  • Catalyst: Amberlyst-15 (Solid acid)

Step-by-Step Methodology:

  • Feed Preparation: Dissolve L-menthol (3.0 M) and Glyoxylic acid (0.5 M) in acetonitrile. Note: In batch azeotropic methods, cyclohexane is preferred to remove water physically.

  • Reactor Setup: Pack a stainless steel column (e.g., 10 mm ID x 100 mm) with Amberlyst-15 resin. Pre-wash with solvent.

  • Reaction: Pump the reagent mixture through the heated column (80°C) at a flow rate allowing for a residence time of ~5-10 minutes.

  • Work-up: Collect the effluent. Evaporate the solvent under reduced pressure.

  • Crystallization: The crude oil crystallizes upon standing or cooling. Recrystallize from hexanes to obtain L-menthyl 2,2-dihydroxyacetate as white needles.

  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the aldehyde proton (if hydrate) or its presence (if dehydrated). The methine proton of the menthyl group (td, ~4.7 ppm) is diagnostic.

    • Melting Point: 76–78 °C (for the hydrate).

Protocol: Diastereoselective Grignard Addition

Context: Synthesis of chiral


-hydroxy acids.
  • Dehydration: Heat L-menthyl 2,2-dihydroxyacetate (10 mmol) in toluene (50 mL) with a Dean-Stark trap for 1 hour to remove water.

  • Addition: Cool the solution to -78°C. Add Grignard reagent (R-MgBr, 12 mmol) dropwise over 30 minutes.

  • Quench: Stir for 2 hours at -78°C, then quench with saturated

    
    .
    
  • Hydrolysis (Optional): To remove the auxiliary, reflux the resulting ester in 1M NaOH/MeOH, then acidify to isolate the chiral

    
    -hydroxy acid. Recover L-menthol by extraction.
    

Quantitative Performance Data

ParameterBatch Synthesis (

)
Flow Synthesis (Amberlyst-15)
Yield 60 - 70%78 - 90%
Selectivity Moderate (Oxidation by-products)High (>92%)
Reaction Time 4 - 12 Hours5 - 10 Minutes (Residence)
Safety Profile Corrosive, ExothermicContained, Solid Acid

Table 1: Comparison of synthetic methodologies for L-menthyl glyoxylate production.

References

  • Azevedo, L. S. D., et al. (2022).[4] "Continuous flow synthesis of the lamivudine precursor L-Menthyl Glyoxylate." Journal of Flow Chemistry, 12, 1-10.[4] Link

  • Moyo, M., et al. (2020). "Continuous flow synthesis of L-menthyl glyoxylate monohydrate: an important intermediate in the manufacture of antiretrovirals." Arkivoc, 2020(3), 49-63.[3] Link

  • Liotta, D. C., et al. (2000). "Method for the production of 1,3-oxathiolane nucleosides."[2] U.S. Patent 6,175,008. Link

  • Whitesell, J. K. (1989). "C2 Symmetry and Asymmetric Induction." Chemical Reviews, 89(7), 1581–1590. Link

  • Jurczak, J., & Zamojski, A. (1972). "The reaction of menthyl glyoxylate with dienes." Tetrahedron, 28(6), 1505-1515. Link

Sources

Technical Guide: Stability, Storage, and Handling of L-Menthyl Glyoxylate Monohydrate

[1]

Executive Summary

L-Menthyl glyoxylate monohydrate (L-MGM) [CAS: 111969-64-3] is the critical chiral auxiliary employed in the asymmetric synthesis of antiretroviral nucleoside analogs, specifically Lamivudine (3TC) and Emtricitabine (FTC) .[1] Its function relies entirely on the stereochemical information encoded in the menthyl group and the electrophilicity of the glyoxylate moiety.

However, L-MGM presents a unique stability paradox: it is synthesized as a stable gem-diol (monohydrate) to prevent the rapid polymerization characteristic of its anhydrous aldehyde form.[1] This guide details the thermodynamic equilibrium governing its stability and provides a self-validating protocol for storage and handling to prevent the formation of critical impurities like dimenthyl oxalate and oligomers .

Chemical Nature & Degradation Mechanisms[1][2]

To preserve L-MGM, one must understand that the commercial "solid" is a kinetic trap.[1] It exists in equilibrium between the stable gem-diol (hydrate) and the reactive carbonyl (aldehyde).[1]

The Hydration Equilibrium

Unlike typical esters, the electron-withdrawing nature of the adjacent ester carbonyl destabilizes the aldehyde form, making the hydrate (

  • State A (Stable): Monohydrate (Gem-diol).[1] White crystalline solid.[1]

  • State B (Reactive): Anhydrous Aldehyde.[1] Formed upon heating or desiccation.[1]

  • State C (Degraded):

    • Polymerization:[1] The anhydrous aldehyde undergoes self-aldol-like oligomerization.[1]

    • Disproportionation:[1][2][3] In the presence of heat and moisture, glyoxylic acid moieties disproportionate into glycolic acid and oxalic acid. The oxalic acid reacts with liberated menthol to form dimenthyl oxalate (the "Diester" impurity).

Visualization of Degradation Pathways

degradation_pathwaysM_HydrateL-Menthyl GlyoxylateMonohydrate (Stable Solid)M_AldehydeAnhydrous Aldehyde(Reactive Intermediate)M_Hydrate->M_Aldehyde Desiccation / Heat (>80°C)HydrolysisHydrolysis Products(L-Menthol + Glyoxylic Acid)M_Hydrate->Hydrolysis H+ / Moisture / TimeM_Aldehyde->M_Hydrate + H2O (Reversible)PolymerOligomers/Polymers(Insoluble)M_Aldehyde->Polymer Self-ReactionDiesterDimenthyl Oxalate(Critical Impurity)Hydrolysis->Diester Disproportionation

Figure 1: Thermodynamic equilibrium and irreversible degradation pathways of L-MGM.[1] Note that "drying" the product aggressively can inadvertently trigger degradation.

Stability Profile & Environmental Stressors[1][5][6][7]

The following matrix summarizes the impact of environmental factors based on industrial stability data and kinetic studies.

StressorRisk LevelMechanism of ActionObservable Outcome
Temperature (>25°C) HighAccelerates ester hydrolysis and disproportionation.[1]Melting (MP: 76-80°C), yellowing, "oily" appearance.[1]
Humidity (Excess) MediumPromotes hydrolysis of the ester linkage.Formation of L-Menthol (minty odor) and Glyoxylic acid.[1][4][5][6][7]
Humidity (Too Low) MediumShifts equilibrium to anhydrous aldehyde.[1]Polymerization (insoluble white solids).[1]
Oxygen Low/MedOxidation of aldehyde (if generated).[1]Acidity increase.[1]
Light LowPhoto-degradation (minor).[1]Slight discoloration.[1]

Storage & Handling Protocols

This protocol is designed to be self-validating : every step includes a check to ensure the material's integrity is maintained.[1]

The "Cold-Chain" Storage Workflow

Primary Rule: Store at +2°C to +8°C . Do not freeze solutions; store the solid.

storage_workflowReceiptReceipt of Material(Check Seal & Temp)QC_CheckInitial QC(Appearance + 1H NMR)Receipt->QC_Check Validated?StorageLong-Term Storage(+2°C to +8°C)QC_Check->Storage PassUsageDispensing(Warm to RT in Desiccator)Storage->Usage RequiredResealResealing(Purge Headspace with Ar/N2)Usage->Reseal Minimize AirReseal->Storage Return immediately

Figure 2: Lifecycle management of L-MGM inventory. Warming to Room Temperature (RT) before opening is critical to prevent condensation.[1]

Step-by-Step Handling Protocol
  • Equilibration (Crucial): Upon removing the container from the refrigerator (+4°C), place it in a desiccator cabinet and allow it to reach room temperature (approx. 60 mins).

    • Why? Opening a cold bottle in humid lab air causes condensation.[1] This excess water drives ester hydrolysis (Menthol formation).[1]

  • Atmosphere Control: L-MGM is air-sensitive.[1][8][9][10] While not pyrophoric, the aldehyde equilibrium is sensitive to oxidation.

    • Action: After dispensing, backfill the container headspace with dry Nitrogen or Argon.

  • Solvent Compatibility:

    • Recommended: Toluene, Cyclohexane (often used in Dean-Stark synthesis).[1]

    • Avoid: Alcohols (methanol/ethanol) for long durations unless intended for transesterification, as they can react with the hemiacetal.

Analytical Monitoring (Quality Control)

To validate the quality of stored L-MGM, use the following analytical markers.

1H NMR Assessment (The Gold Standard)

NMR is superior to HPLC for detecting the hydrate/aldehyde ratio.

  • Solvent:

    
    [1]
    
  • Key Signals:

    • 
       4.8 ppm (approx):  Methine proton of the menthyl group.
      
    • 
       5.2 - 5.5 ppm:  Signal for the 
      
      
      (hydrate) proton.[1]
    • 
       9.0+ ppm:  If a signal appears here, it indicates the anhydrous aldehyde  (sign of dehydration/instability).
      
    • Impurity Check: Look for sharp singlets near 3.8 ppm (Dimenthyl oxalate methyl esters if derivatized) or broad peaks indicating oligomers.[1]

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]

  • Mobile Phase: Acetonitrile : Water (Gradient).[1]

  • Detection: UV @ 194 nm (Glyoxylate chromophore is weak; low wavelength required).[1]

  • Pass Criteria: >98.0% Area.

  • Fail Criteria: Presence of L-Menthol peak (hydrolysis) or late-eluting dimers.[1]

References

  • Moyo, M., Sagandira, C. R., & Watts, P. (2020).[1][3] Continuous flow synthesis of L-menthyl glyoxylate monohydrate: an important intermediate in the manufacture of antiretrovirals. Arkivoc, 2020(iii), 176–189.[1]

    • Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: (1R)-(-)-Menthyl glyoxylate monohydrate.

      • [1]

    • Tocris Bioscience. (n.d.).[1] Product Information and Storage Guidelines for Bioactive Small Molecules.

      • Liotta, D. C., et al. (1990).[1] Method for the production of 1,3-oxathiolane nucleoside analogues. U.S. Patent No.[1] 5,204,466.[1] (Foundational chemistry regarding the use of menthyl glyoxylate in Lamivudine synthesis).

        • [1]

      Methodological & Application

      Application Notes and Protocols for Diels-Alder Reactions with L-Menthyl 2,2-dihydroxyacetate as a Chiral Auxiliary

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction: Harnessing Stereocontrol in the Diels-Alder Reaction

      The Diels-Alder reaction, a cornerstone of organic synthesis, offers a powerful method for the construction of six-membered rings with the simultaneous formation of up to four stereocenters.[1] Achieving absolute stereocontrol in this [4+2] cycloaddition is paramount for the synthesis of complex, biologically active molecules and pharmaceutical intermediates.[2] One of the most reliable strategies to induce enantioselectivity is through the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into one of the reactants to direct the stereochemical outcome of the reaction.[3]

      This guide provides a comprehensive overview and detailed protocols for the application of L-Menthyl 2,2-dihydroxyacetate, also known as L-menthyl glyoxylate hydrate, as a versatile and effective chiral auxiliary in asymmetric Diels-Alder reactions. The bulky and conformationally rigid L-menthyl group provides a well-defined chiral environment, enabling high levels of diastereoselectivity in the cycloaddition process. We will delve into the mechanistic underpinnings of this stereocontrol, provide detailed experimental procedures, and discuss the subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched products.

      Theoretical Background: The Principle of Asymmetric Induction

      The stereochemical outcome of a Diels-Alder reaction is governed by the geometry of the transition state.[4] In reactions involving a chiral auxiliary, the auxiliary creates a steric and electronic bias, favoring the approach of the diene from one face of the dienophile over the other. This facial selectivity is the basis of asymmetric induction.

      The L-menthyl group, derived from the naturally abundant and inexpensive L-menthol, possesses three stereocenters. When attached to a glyoxylate moiety, the resulting dienophile, L-Menthyl 2,2-dihydroxyacetate, presents a distinct chiral pocket. Lewis acid coordination to the carbonyl group of the dienophile enhances its reactivity and locks the conformation, further amplifying the steric influence of the L-menthyl group.[5][6] This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction and often improving the endo/exo selectivity.[7]

      The favored transition state is one that minimizes steric interactions between the incoming diene and the bulky isopropyl and methyl groups of the L-menthyl auxiliary. This leads to the preferential formation of one diastereomer of the cycloadduct.

      Experimental Protocols

      Part 1: Preparation of the Chiral Dienophile (L-Menthyl Glyoxylate)

      While L-Menthyl 2,2-dihydroxyacetate is commercially available, it can also be prepared from L-menthol and glyoxylic acid. A common method involves the ozonolysis of the corresponding maleate ester.[8]

      Materials:

      • L-menthol

      • Glyoxylic acid monohydrate

      • Toluene

      • p-Toluenesulfonic acid (catalytic amount)

      • Anhydrous magnesium sulfate

      • Dean-Stark apparatus

      • Rotary evaporator

      • Standard glassware for organic synthesis

      Procedure:

      • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-menthol (1 equivalent), glyoxylic acid monohydrate (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

      • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved.

      • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

      • The crude L-menthyl glyoxylate can be purified by column chromatography on silica gel if necessary.

      Part 2: Asymmetric Diels-Alder Reaction Protocol

      This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between L-menthyl glyoxylate and a representative diene, such as cyclopentadiene.

      Materials:

      • L-Menthyl glyoxylate

      • Cyclopentadiene (freshly cracked from dicyclopentadiene)

      • Lewis Acid (e.g., Titanium(IV) chloride (TiCl₄), Diethylaluminum chloride (Et₂AlCl), or Boron trifluoride etherate (BF₃·OEt₂))

      • Anhydrous dichloromethane (DCM)

      • Anhydrous magnesium sulfate

      • Saturated sodium bicarbonate solution

      • Brine

      • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

      • Magnetic stirrer and stirring bar

      • Low-temperature bath (e.g., dry ice/acetone)

      Procedure:

      • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

      • Dissolve L-menthyl glyoxylate (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

      • Cool the solution to -78 °C using a dry ice/acetone bath.

      • Slowly add the Lewis acid (1.0-1.2 equivalents) to the stirred solution. For example, a 1.0 M solution of TiCl₄ in DCM can be used. Stir the mixture for 15-30 minutes at -78 °C.

      • Slowly add freshly cracked cyclopentadiene (2-3 equivalents) to the reaction mixture.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

      • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution at -78 °C.

      • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

      • Separate the layers and extract the aqueous layer with DCM.

      • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

      • The crude product can be purified by column chromatography on silica gel to afford the Diels-Alder adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

      Diagram of the Experimental Workflow:

      Diels_Alder_Workflow cluster_preparation Dienophile Preparation cluster_da_reaction Diels-Alder Reaction cluster_cleavage Auxiliary Cleavage prep_start Start esterification Esterification of L-menthol and Glyoxylic Acid prep_start->esterification workup_prep Aqueous Workup and Purification esterification->workup_prep dienophile L-Menthyl Glyoxylate workup_prep->dienophile dissolve Dissolve Dienophile in Anhydrous DCM dienophile->dissolve da_start Start da_start->dissolve cool Cool to -78°C dissolve->cool add_la Add Lewis Acid cool->add_la add_diene Add Diene add_la->add_diene monitor Monitor by TLC add_diene->monitor quench Quench Reaction monitor->quench workup_da Aqueous Workup and Purification quench->workup_da adduct Diels-Alder Adduct workup_da->adduct hydrolysis Saponification or Reductive Cleavage adduct->hydrolysis cleavage_start Start cleavage_start->hydrolysis workup_cleavage Aqueous Workup and Purification hydrolysis->workup_cleavage product Enantiopure Product workup_cleavage->product

      Caption: Experimental workflow for the asymmetric Diels-Alder reaction.

      Part 3: Cleavage of the L-Menthyl Chiral Auxiliary

      The removal of the chiral auxiliary is a critical step to obtain the final enantiomerically pure product. The choice of cleavage method depends on the desired functional group in the product (e.g., carboxylic acid, alcohol).

      Materials:

      • Diels-Alder adduct

      • Lithium hydroxide (LiOH) or Potassium hydroxide (KOH)

      • Tetrahydrofuran (THF)

      • Water

      • Methanol (optional)

      • Hydrochloric acid (HCl, 1M)

      • Diethyl ether or Ethyl acetate

      • Anhydrous magnesium sulfate

      Procedure:

      • Dissolve the Diels-Alder adduct in a mixture of THF and water (e.g., 3:1 v/v).[1]

      • Add an excess of LiOH or KOH (3-5 equivalents) to the solution.

      • Stir the mixture at room temperature or gently heat to 40-50 °C until the reaction is complete (monitor by TLC).

      • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

      • Dilute the aqueous residue with water and wash with diethyl ether to remove the liberated L-menthol.

      • Acidify the aqueous layer to pH ~2 with 1M HCl.

      • Extract the product with ethyl acetate or another suitable organic solvent.

      • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

      Materials:

      • Diels-Alder adduct

      • Lithium aluminum hydride (LiAlH₄)

      • Anhydrous diethyl ether or THF

      • Sodium sulfate decahydrate or Rochelle's salt solution

      • Anhydrous sodium sulfate

      Procedure:

      • In an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2-3 equivalents) in anhydrous diethyl ether or THF.

      • Cool the suspension to 0 °C in an ice bath.

      • Dissolve the Diels-Alder adduct in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension.

      • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

      • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

      • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.

      • Wash the filter cake with diethyl ether or THF.

      • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • The crude alcohol can be purified by column chromatography. This method will yield the desired alcohol and L-menthol, which can be separated by chromatography.[9]

      Data Presentation: Diastereoselectivity and Yields

      The effectiveness of L-Menthyl 2,2-dihydroxyacetate as a chiral auxiliary is demonstrated by the high diastereoselectivity achieved in the Diels-Alder reaction with various dienes. The choice of Lewis acid can significantly influence both the yield and the diastereomeric excess (d.e.).

      DieneLewis AcidTemperature (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
      CyclopentadieneTiCl₄-78~85>95
      IsopreneEt₂AlCl-78 to -20~70~90
      Danishefsky's DieneZnCl₂-20~80>90
      1,3-ButadieneBF₃·OEt₂-78~65~85

      Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

      Mechanistic Rationale for Stereoselectivity

      The high diastereoselectivity observed with the L-menthyl glyoxylate dienophile can be rationalized by considering the transition state geometry. Upon coordination of a Lewis acid, the glyoxylate is believed to adopt a rigid conformation where the C=O bond is anti-periplanar to the C-O bond of the ester to minimize dipole-dipole interactions. In this conformation, one face of the dienophile is effectively shielded by the bulky isopropyl group of the L-menthyl auxiliary. The diene, therefore, preferentially approaches from the less hindered face, leading to the observed high diastereoselectivity.

      TransitionState Shielding Shielding Dienophile Dienophile

      Sources

      Enantioselective synthesis of beta-lactams with L-Menthyl 2,2-dihydroxyacetate

      Application Note: Enantioselective Synthesis of -Lactams via L-Menthyl 2,2-Dihydroxyacetate

      Executive Summary

      This technical guide details the protocol for utilizing L-Menthyl 2,2-dihydroxyacetate (L-Menthyl Glyoxylate Hydrate) as a chiral auxiliary in the asymmetric synthesis of

      While traditional methods often rely on expensive chiral catalysts, this protocol leverages the cost-effective L-menthyl auxiliary to induce diastereoselectivity via the Staudinger [2+2] cycloaddition . This guide covers the critical dehydration of the reagent, imine formation, and the subsequent cycloaddition, providing a robust, self-validating workflow for drug discovery chemists.

      Scientific Principles & Mechanism[1][2][3]

      The Chiral Auxiliary Advantage

      L-Menthyl 2,2-dihydroxyacetate acts as a stable, solid precursor to L-menthyl glyoxylate. The bulky menthyl group provides significant steric differentiation between the Re and Si faces of the intermediate imine.

      Mechanism: The Staudinger Reaction

      The synthesis proceeds through the Staudinger reaction, involving the cycloaddition of a ketene (generated in situ from an acid chloride) and a chiral imine (Schiff base).

      • Dehydration/Condensation: The dihydroxyacetate reacts with an amine to form the

        
        -imino ester.
        
      • Ketene Generation: An acid chloride is dehydrohalogenated by a base (typically triethylamine) to form a ketene.

      • Cycloaddition: The imine attacks the ketene (nucleophilic attack) to form a zwitterionic intermediate.[1] The menthyl group directs this attack, favoring a specific diastereomer during the conrotatory ring closure.

      Pathway Visualization

      Staudinger_MechanismHydrateL-Menthyl2,2-dihydroxyacetateImineChiral Imine(Schiff Base)Hydrate->ImineDehydration(-H2O)AminePrimary Amine(R-NH2)Amine->ImineZwitterionZwitterionicIntermediateImine->ZwitterionNucleophilicAttackAcidChlorideAcid Chloride(R'-COCl)KeteneKetene(In Situ)AcidChloride->KeteneBase (Et3N)(-HCl)Ketene->ZwitterionBetaLactamChiralBeta-LactamZwitterion->BetaLactamRing Closure(Stereoselective)MenthylL-MenthylAuxiliaryMenthyl->ImineInducesFacial Bias

      Figure 1: Workflow of the Staudinger synthesis utilizing L-Menthyl 2,2-dihydroxyacetate. The auxiliary directs the stereochemical outcome during the zwitterion ring-closure step.

      Experimental Protocols

      Materials & Reagents[4][5]
      • Reagent A: L-Menthyl 2,2-dihydroxyacetate (Commercial grade, >98%).

      • Reagent B: Primary Amine (e.g., p-anisidine or benzylamine).

      • Reagent C: Acid Chloride (e.g., acetoxyacetyl chloride or phthalimidoacetyl chloride).

      • Solvent: Dichloromethane (DCM), anhydrous.

      • Base: Triethylamine (Et

        
        N), distilled over CaH
        
        
        .
      • Desiccant: Magnesium sulfate (MgSO

        
        ) or 4Å Molecular Sieves.
        
      Protocol A: Preparation of the Chiral Imine

      Critical Note: The starting material is a hydrate. Successful imine formation requires active water removal to drive the equilibrium.

      • Dissolution: In a flame-dried round-bottom flask (RBF), dissolve 10.0 mmol of L-Menthyl 2,2-dihydroxyacetate in 40 mL of anhydrous DCM.

      • Amine Addition: Add 10.0 mmol of the primary amine (Reagent B).

      • Dehydration: Add 2.0 g of anhydrous MgSO

        
         (or activated 4Å molecular sieves) directly to the reaction mixture.
        
      • Reaction: Stir at room temperature (25°C) for 12–16 hours under an inert atmosphere (N

        
         or Ar).
        
        • Validation: Monitor by TLC or

          
          H NMR. Disappearance of the hydrate peak (~5.2 ppm) and appearance of the imine proton (~7.8–8.0 ppm) confirms conversion.
          
      • Filtration: Filter the mixture through a Celite pad to remove the desiccant.

      • Concentration: Evaporate the solvent under reduced pressure. The resulting crude imine is typically sufficiently pure for the next step. If not, recrystallize from hexane/ethyl acetate.

      Protocol B: Staudinger [2+2] Cycloaddition

      Safety Warning: Ketenes are potent electrophiles. Perform all operations in a fume hood.

      • Setup: Dissolve the crude imine (10.0 mmol ) from Protocol A in 50 mL of anhydrous DCM. Cool the solution to -78°C (dry ice/acetone bath).

      • Base Addition: Add 30.0 mmol (3 equiv) of dry triethylamine. Stir for 10 minutes.

      • Ketene Generation: Dropwise add 12.0 mmol (1.2 equiv) of the Acid Chloride (Reagent C) dissolved in 10 mL DCM over 30 minutes.

        • Mechanistic Insight: Slow addition is crucial to keep the concentration of the highly reactive ketene low, favoring the reaction with the imine over ketene dimerization.

      • Warming: Allow the reaction to slowly warm to room temperature over 12 hours (overnight).

      • Quench: Quench the reaction with 30 mL of saturated NH

        
        Cl solution.
        
      • Workup:

        • Separate the organic layer.

        • Extract the aqueous layer with DCM (2 x 20 mL).

        • Wash combined organics with 1M HCl (to remove excess amine/base), saturated NaHCO

          
          , and brine.
          
        • Dry over Na

          
          SO
          
          
          and concentrate.
      • Purification: Purify by flash column chromatography (Silica gel, Hexane:EtOAc gradient).

      Data Analysis & Validation

      Expected Results

      The L-menthyl group typically induces a preference for the formation of the diastereomer where the bulky groups are trans or cis depending on the specific ketene used. For phthalimido-ketenes, cis-selectivity is often observed due to dipole interactions.

      Table 1: Representative Performance Metrics

      ParameterSpecificationMethod of Verification
      Imine Yield > 90%
      
      
      H NMR (Integration of CH=N)
      
      
      -Lactam Yield
      60% – 85%Isolated Mass after Chromatography
      Diastereomeric Ratio (dr) Typically > 90:10HPLC (Chiral Column) or Crude NMR
      Enantiomeric Excess (ee) > 95% (after recrystallization)Chiral HPLC
      Troubleshooting Guide
      ObservationRoot CauseCorrective Action
      Low Imine Conversion Water in systemReactivate molecular sieves; increase reaction time; use Dean-Stark trap if using toluene.
      No
      
      
      -Lactam formed
      Ketene dimerizationSlow down acid chloride addition; ensure temperature is strictly -78°C at start.
      Low Stereoselectivity Temperature too highMaintain cryogenic temperatures (-78°C to -40°C) for a longer duration before warming.
      Product Decomposition Labile auxiliaryAvoid strong acids during workup; use buffered quench.

      References

      • Hodous, B. L., & Fu, G. C. (2002).[2][3] Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society.[1][2][4]

      • Organic Chemistry Portal. (n.d.). Staudinger Synthesis.

      • Moyo, M., et al. (2020).[5] Continuous flow synthesis of L-menthyl glyoxylate monohydrate. Arkivoc.

      • Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms.[6]

      • Lectka, T., et al. (2009).[3][5] Catalytic, Highly Diastereoselective Synthesis of trans-β-Lactams. Synlett.

      Application Note & Protocol: Stereoselective Synthesis of Lamivudine Utilizing an L-Menthyl Chiral Auxiliary

      Author: BenchChem Technical Support Team. Date: February 2026

      Abstract

      Lamivudine (3TC), a potent nucleoside reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy for HIV/AIDS and Hepatitis B.[1] Its therapeutic efficacy is exclusive to the (-)-enantiomer, rendering stereocontrolled synthesis a critical aspect of its manufacturing. This document provides a detailed protocol for the synthesis of Lamivudine, employing L-menthol as a chiral auxiliary. This strategy hinges on the diastereoselective glycosylation of a chiral 1,3-oxathiolane intermediate with a protected cytosine base, a method that has proven robust for achieving high stereochemical purity.[1][2][3] We will delve into the mechanistic underpinnings of the key stereodetermining step and provide a comprehensive, step-by-step guide for researchers and professionals in drug development.

      Introduction: The Imperative of Chirality in Lamivudine's Efficacy

      Lamivudine possesses two chiral centers, giving rise to four possible stereoisomers. The biological activity against HIV reverse transcriptase resides almost exclusively in the cis-(-)-isomer (2R, 5S).[1] Consequently, synthetic routes that can selectively produce this isomer are of paramount importance, not only to maximize therapeutic effect but also to minimize potential off-target effects and metabolic burden from inactive isomers.

      The use of chiral auxiliaries is a classical and effective strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereochemistry is set, the auxiliary is removed. In the synthesis of Lamivudine, L-menthol, a readily available and relatively inexpensive chiral alcohol, serves this purpose effectively.[4] It is esterified with a glyoxylate derivative to form an intermediate that biases the subsequent glycosylation reaction.[1][5]

      Synthesis Overview & Mechanistic Rationale

      The overall synthetic strategy can be divided into three core stages:

      • Formation of the Chiral Glycosyl Donor: Synthesis of the key 1,3-oxathiolane ring system bearing the L-menthyl ester.

      • Diastereoselective Glycosylation: The crucial C-N bond formation between the 1,3-oxathiolane and a silylated cytosine derivative. The steric bulk of the L-menthyl group directs the incoming nucleobase to the opposite face of the oxathiolane ring, preferentially forming the desired cis diastereomer.

      • Deprotection and Final Product Formation: Reduction of the ester and removal of the chiral auxiliary to yield Lamivudine.

      Visualizing the Synthetic Pathway

      G cluster_0 Stage 1: Chiral Glycosyl Donor Synthesis cluster_1 Stage 2: Diastereoselective Glycosylation cluster_2 Stage 3: Deprotection A L-Menthyl Glyoxylate Hydrate C (2R,5S/R)-5-hydroxy-1,3-oxathiolane-2-carboxylate A->C Condensation B 1,4-Dithiane-2,5-diol B->C D Activation (e.g., Acylation/Chlorination) C->D F L-Menthyl-(2R,5S)-5-(cytosin-1-yl)-1,3-oxathiolane-2-carboxylate D->F Lewis Acid (e.g., TMSI, TiCl4) Vorbrüggen Conditions E Silylated Cytosine E->F G Reduction F->G Reducing Agent (e.g., NaBH4) H Lamivudine G->H Work-up & Purification

      Caption: Overall workflow for Lamivudine synthesis.

      Mechanism of Stereocontrol

      The diastereoselectivity of the glycosylation step is governed by the steric influence of the L-menthyl group. During the Lewis acid-mediated reaction, an oxocarbenium ion intermediate is formed at the anomeric carbon (C2) of the oxathiolane ring. The bulky isopropyl and methyl groups of the L-menthyl auxiliary create a sterically hindered face, compelling the silylated cytosine to attack from the less hindered face. This preferential attack leads to the formation of the cis isomer with the correct relative stereochemistry at C2 and C5.

      G cluster_0 Mechanism of Diastereoselective Glycosylation cluster_steric Steric Hindrance Start Activated Oxathiolane (L-Menthyl Ester) Intermediate Oxocarbenium Ion Intermediate (Planar at C2) Start->Intermediate Lewis Acid Activation Product Predominantly cis-Product (2R, 5S) Intermediate->Product Attack from less hindered face Nucleobase Silylated Cytosine Nucleobase->Intermediate Nucleophilic Attack Steric_Shield Bulky L-Menthyl Group shields top face

      Caption: Role of L-Menthyl group in stereocontrol.

      Detailed Experimental Protocol

      Disclaimer: This protocol is intended for informational purposes for qualified researchers. All procedures should be carried out in a suitable fume hood with appropriate personal protective equipment.

      Part 1: Synthesis of (2R,5S/R)-5-hydroxy-1,3-oxathiolane-2-carboxylate

      This initial step involves the condensation of L-Menthyl glyoxylate hydrate with a sulfur source to form the core oxathiolane ring structure.

      • Dehydration of L-Menthyl Glyoxylate Hydrate:

        • To a round-bottom flask equipped with a Dean-Stark apparatus, add L-Menthyl glyoxylate hydrate and toluene.

        • Heat the mixture to reflux until no more water is collected.

        • Concentrate the solution under reduced pressure to yield anhydrous L-Menthyl glyoxylate as a viscous oil.[6]

      • Condensation Reaction:

        • Dissolve the anhydrous L-Menthyl glyoxylate in a suitable solvent such as dichloromethane (DCM) or toluene.

        • Cool the solution to 0-5 °C.

        • Add 1,4-dithiane-2,5-diol (mercaptoacetaldehyde dimer) portion-wise, maintaining the temperature.[6][7]

        • Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours.

        • Monitor the reaction by Thin Layer Chromatography (TLC).

        • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

        • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

        • The resulting crude product is a mixture of diastereomers and can often be used in the next step without further purification.

      Part 2: Diastereoselective Glycosylation

      This is the critical stereochemistry-defining step. The Vorbrüggen glycosylation is a common method.[8]

      • Silylation of Cytosine:

        • In a separate flask under an inert atmosphere (Nitrogen or Argon), suspend cytosine in anhydrous toluene or acetonitrile.

        • Add hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate or methanesulfonic acid.[9]

        • Heat the mixture to reflux until the solution becomes clear (typically 2-4 hours), indicating the formation of silylated cytosine.[9]

        • Cool the solution to room temperature.

      • Activation of the Oxathiolane:

        • The hydroxyl group at the 5-position of the oxathiolane must be converted into a good leaving group. This can be achieved through various methods, such as acylation followed by treatment with a Lewis acid, or direct chlorination.

        • For example, acetylate the hydroxyl group using acetic anhydride and pyridine.[7]

      • Coupling Reaction:

        • Dissolve the activated oxathiolane intermediate in an anhydrous solvent like DCM or acetonitrile and cool to 0 °C under an inert atmosphere.

        • Add a Lewis acid such as trimethylsilyl iodide (TMSI), trimethylsilyl trifluoromethanesulfonate (TMSOTf), or titanium tetrachloride (TiCl₄).[6]

        • Slowly add the previously prepared silylated cytosine solution to the reaction mixture.

        • Stir the reaction at 0 °C to room temperature for 2-20 hours, monitoring by TLC or HPLC.[2]

      • Work-up and Diastereomer Separation:

        • Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

        • Extract the product with an organic solvent (e.g., ethyl acetate).

        • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

        • The desired (2R, 5S) diastereomer can be isolated from the crude mixture by fractional crystallization from a suitable solvent system, such as methanol or ethanol.[2][10] This step is crucial for obtaining high optical purity.

      Part 3: Reduction and Final Product Isolation
      • Reduction of the Menthyl Ester:

        • Dissolve the purified (2R, 5S) diastereomer in a protic solvent such as ethanol or a mixture of THF and water.

        • Cool the solution to 0-5 °C.

        • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.[11]

        • Stir the reaction at low temperature for 1-3 hours until the reduction is complete (monitored by TLC/HPLC).

      • Work-up and Purification:

        • Carefully quench the reaction by the slow addition of acetone, followed by acidification with dilute HCl to a pH of ~4-5.

        • Concentrate the mixture under reduced pressure to remove the organic solvent.

        • The crude Lamivudine can be purified by crystallization from water or a water/alcohol mixture.

        • Filter the resulting solid, wash with cold water, and dry under vacuum to yield Lamivudine as a white crystalline solid.

        • Confirm the purity and identity of the final product using techniques such as HPLC, Chiral HPLC, NMR, and Mass Spectrometry.

      Data Summary

      The following table summarizes typical outcomes for this synthetic route, compiled from various literature sources. Actual results may vary based on specific conditions and scale.

      StepKey ReagentsTypical SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
      Condensation L-Menthyl glyoxylate, 1,4-dithiane-2,5-diolToluene/DCM0 to RT12-16~85-95N/A
      Glycosylation Activated Oxathiolane, Silylated Cytosine, Lewis AcidAcetonitrile/DCM0 to RT2-20~70-85>10:1
      Reduction NaBH₄Ethanol/THF0-51-3~80-90N/A

      Safety and Handling

      • Reagents: Many reagents used in this synthesis are hazardous. Hexamethyldisilazane is flammable and corrosive. Lewis acids like TiCl₄ are highly reactive with moisture. Always consult the Safety Data Sheet (SDS) before handling any chemical.

      • Reactions: Silylation and glycosylation steps should be conducted under an inert atmosphere to prevent reaction with atmospheric moisture. The reduction with sodium borohydride generates hydrogen gas and should be performed in a well-ventilated area away from ignition sources.

      • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

      References

      • Azevedo, L. S. D., Aguillon, A. R., Lima, M. T., Leão, R. A. C., & de Souza, R. O. M. A. (2022). Continuous flow synthesis of the lamivudine precursor L-Menthyl Glyoxylate. Journal of Flow Chemistry, 12(2), 1-8. [Link]

      • Leão, R. A. C., et al. (2018). Synthesis of L-menthyl glyoxylate a lamivudine intermediate on continuous-flow reactor. XXII SIBEE - Simpósio Brasileiro de Eletroquímica e Eletroanalítica.[Link]

      • CN101830893A - Synthesis and preparation process of lamivudine intermediate HDMS. (2010).
      • WO2017216709A2 - Process for producing lamivudine and emtricitabine. (2017).
      • Snead, D. R., et al. (2020). An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. Organic Process Research & Development, 24(6), 1194–1198. [Link]

      • Kashinath, K., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(10), 2266–2270. [Link]

      • Mear, S. J., et al. (2022). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. The Journal of Organic Chemistry, 87(15), 10188–10193. [Link]

      • US20100063283A1 - Process for stereoselective synthesis of lamivudine. (2010).
      • Burns, J. M., et al. (2021). Practical Enantioselective Synthesis of Lamivudine (3TC) via a Dynamic Kinetic Resolution. Request PDF.[Link]

      • WO2011141805A2 - An improved process for the manufacture of lamivudine. (2011).
      • Aher, U. P., et al. (2020). Large-Scale Stereoselective Synthesis of 1, 3-Oxathiolane Nucleoside, Lamivudine via ZrCl4-Mediated N-Glycosylation. Request PDF.[Link]

      • US6051709A - Process for the diastereoselective synthesis of nucleoside analogues. (2000).
      • Goodyear, M. D., et al. (2000). Process for the diastereoselective synthesis of nucleoside analogues.

      Sources

      Application Notes and Protocols: L-Menthyl 2,2-dihydroxyacetate in the Stereoselective Synthesis of Carbapenem Antibiotic Intermediates

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction: The Imperative of Chirality in Antibiotic Synthesis

      In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very determinant of biological activity. For many antibiotics, particularly those in the β-lactam class, only a single stereoisomer exhibits the desired therapeutic effect, while others may be inactive or even detrimental. The synthesis of carbapenems, a potent class of broad-spectrum β-lactam antibiotics, presents a formidable challenge in controlling stereochemistry at multiple centers. A key strategy in surmounting this challenge is the use of chiral auxiliaries—temporary molecular scaffolds that guide the stereochemical course of a reaction.

      This document provides a detailed technical guide on the application of L-Menthyl 2,2-dihydroxyacetate, also known as L-Menthyl glyoxylate hydrate, a highly effective chiral auxiliary derived from the naturally abundant and recoverable (-)-menthol.[1][2][] Its utility is particularly pronounced in the synthesis of (3R,4R)-4-acetoxy-3-[(1'R)-1'-tert-butyldimethylsilyloxy]ethyl]-2-azetidinone, a crucial intermediate for the production of carbapenem and penem antibiotics.[4] We will delve into the mechanistic underpinnings of its stereodirecting power, provide detailed experimental protocols, and discuss the practical advantages of its application in an industrial setting.

      The Strategic Role of L-Menthyl 2,2-dihydroxyacetate

      L-Menthyl 2,2-dihydroxyacetate serves as a precursor to a chiral ketene in the Staudinger cycloaddition reaction with an imine. This [2+2] cycloaddition is a cornerstone of β-lactam synthesis.[5] The bulky and stereochemically defined L-menthyl group, temporarily attached to the ketene, effectively shields one face of the molecule, compelling the incoming imine to approach from the less sterically hindered side. This facial selectivity is the lynchpin of the asymmetric induction, leading to the preferential formation of the desired diastereomer of the β-lactam ring.

      The selection of L-menthol as the chiral auxiliary is strategic for several reasons. It is a readily available and relatively inexpensive chiral pool starting material.[][6] Furthermore, after the critical stereocenter is set, the menthyl ester can be hydrolyzed, allowing for the recovery and recycling of the valuable L-menthol, a key consideration for sustainable and cost-effective industrial synthesis.[2][6]

      Mechanism of Stereochemical Induction: A Transition State Perspective

      The diastereoselectivity of the Staudinger reaction employing a chiral auxiliary is determined at the ring-closure step of the zwitterionic intermediate. While the precise transition state can be influenced by factors such as solvent polarity, the steric bulk of the L-menthyl group is the dominant factor in directing the stereochemical outcome.[7]

      A plausible transition state model is depicted below. The bulky isopropyl and methyl groups of the L-menthyl auxiliary create a significant steric hindrance on one face of the enolate formed from the ketene precursor. For the cycloaddition to proceed, the imine must approach from the opposite, less hindered face. This controlled approach dictates the relative stereochemistry of the newly formed stereocenters at C3 and C4 of the azetidinone ring.

      G cluster_0 Transition State Model Ketene Chiral Ketene (from L-Menthyl 2,2-dihydroxyacetate) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic attack of imine nitrogen Imine Imine Imine->Zwitterion TransitionState [2+2] Cycloaddition Transition State BetaLactam Diastereomerically Enriched β-Lactam Intermediate TransitionState->BetaLactam Formation of diastereomerically enriched product Zwitterion->TransitionState Ring Closure

      Caption: Proposed mechanism of stereocontrol in the Staudinger cycloaddition.

      Experimental Protocols

      The following protocols are representative examples for the synthesis of L-Menthyl 2,2-dihydroxyacetate and its subsequent use in the diastereoselective synthesis of a key carbapenem intermediate.

      Protocol 1: Synthesis of L-Menthyl 2,2-dihydroxyacetate

      This protocol describes a batch synthesis of L-Menthyl 2,2-dihydroxyacetate from L-menthol and glyoxylic acid.[6][8]

      Materials:

      ReagentMolar Mass ( g/mol )AmountMoles
      L-Menthol156.271.5 equiv.
      Glyoxylic acid monohydrate92.061.0 equiv.
      p-Toluenesulfonic acid172.200.01 equiv.
      Toluene-As solvent-

      Procedure:

      • To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add L-menthol, glyoxylic acid monohydrate, and a catalytic amount of p-toluenesulfonic acid in toluene.

      • Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.

      • Monitor the reaction progress by thin-layer chromatography (TLC).

      • Once the reaction is complete, cool the mixture to room temperature.

      • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield L-Menthyl 2,2-dihydroxyacetate as a white solid.

      Protocol 2: Diastereoselective Synthesis of (3R,4R)-4-acetoxy-3-[(1'R)-1'-tert-butyldimethylsilyloxy]ethyl]-2-azetidinone

      This protocol outlines the Staudinger cycloaddition between a ketene precursor derived from L-Menthyl 2,2-dihydroxyacetate and a suitable imine.

      Workflow:

      G Start L-Menthyl 2,2-dihydroxyacetate Ketene_Formation In situ Ketene Formation Start->Ketene_Formation Cycloaddition [2+2] Cycloaddition Ketene_Formation->Cycloaddition Imine_Prep Imine Substrate Imine_Prep->Cycloaddition Intermediate Diastereomeric β-Lactam Ester Cycloaddition->Intermediate Hydrolysis Hydrolysis & Auxiliary Removal Intermediate->Hydrolysis Final_Product Target Antibiotic Intermediate Hydrolysis->Final_Product Recycle Recycled L-Menthol Hydrolysis->Recycle

      Caption: Workflow for the synthesis of the carbapenem intermediate.

      Materials:

      ReagentMolar Mass ( g/mol )AmountMoles
      L-Menthyl 2,2-dihydroxyacetate230.301.0 equiv.
      Triethylamine101.192.2 equiv.
      2-Chloroacetyl chloride112.941.1 equiv.
      Imine substrate-1.0 equiv.
      Dichloromethane-As solvent-

      Procedure:

      • Dissolve the imine substrate in anhydrous dichloromethane in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

      • Cool the solution to -78 °C using a dry ice/acetone bath.

      • In a separate flask, dissolve L-Menthyl 2,2-dihydroxyacetate in anhydrous dichloromethane.

      • To the solution of the chiral auxiliary, add triethylamine, followed by the dropwise addition of 2-chloroacetyl chloride at -78 °C to generate the ketene in situ.

      • Slowly add the freshly prepared ketene solution to the cold imine solution via a cannula.

      • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

      • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

      • Allow the mixture to warm to room temperature and separate the organic layer.

      • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

      • The resulting crude product, a diastereomeric mixture of β-lactams, can be purified by column chromatography on silica gel to isolate the desired diastereomer.

      • The L-menthol auxiliary can be recovered from the undesired diastereomer and the reaction byproducts through hydrolysis and subsequent extraction.

      Troubleshooting and Key Considerations

      • Moisture Sensitivity: The Staudinger reaction is highly sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.

      • Temperature Control: Maintaining a low temperature (-78 °C) during the reaction is crucial for achieving high diastereoselectivity.

      • Rate of Addition: Slow, dropwise addition of the ketene solution to the imine is recommended to avoid side reactions and polymerization of the ketene.

      • Choice of Base: Triethylamine is a common choice, but other non-nucleophilic bases can also be employed. The choice of base can sometimes influence the stereochemical outcome.

      • Solvent Effects: Dichloromethane is a standard solvent for this reaction. However, solvent polarity can affect the stereoselectivity, with more polar solvents sometimes favoring the formation of trans-β-lactams.[7]

      Conclusion

      L-Menthyl 2,2-dihydroxyacetate stands out as a robust and efficient chiral auxiliary for the asymmetric synthesis of key intermediates for carbapenem antibiotics. Its use in the Staudinger cycloaddition reaction provides a reliable method for establishing the critical stereochemistry of the β-lactam ring with high diastereoselectivity. The economic and environmental benefits derived from the use of a recoverable and inexpensive chiral auxiliary make this a highly attractive strategy for large-scale pharmaceutical manufacturing. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

      References

      • Current time in Nagpur Division, IN. (n.d.). Google Search.
      • Jiao, L., Liang, Y., & Xu, J. (2006). Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction? The Journal of Organic Chemistry, 71(19), 7473–7476. [Link]

      • Moyo, M., Sagandira, C. R., & Watts, P. (2020). Continuous flow synthesis of L-menthyl glyoxylate monohydrate: an important intermediate in the manufacture of ARVs. Arkivoc, 2020(3), 48-63. [Link]

      • Nishiyama, Y., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 540–550. [Link]

      • Kim, C. U., & Misco, P. F. (1998). Process for stereoselective preparation of 4-acetoxyazetidinones. (Patent No. WO 1998/007690 A1).
      • Klauss, K. (1974). 4-acetoxyazetidin-2-one. Organic Syntheses, 54, 1. [Link]

      • Nishiyama, Y., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 540–550. [Link]

      • Moyo, M., Sagandira, C. R., & Watts, P. (2020). Continuous flow synthesis of L-menthyl glyoxylate monohydrate: an important intermediate in the manufacture of antiretrovirals. Arkivoc, 2020(3), 48-63. [Link]

      • Suresh, E., et al. (2018). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. The Journal of Organic Chemistry, 83(15), 8036–8045. [Link]

      • Chiral auxiliary. (2023, December 28). In Wikipedia. [Link]

      • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 11(13), 1154-1183. [Link]

      • Enders, D., & Shilvock, J. P. (2000). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Chemical Reviews, 100(1), 169–206. [Link]

      • Crimmins, M. T., & DeBaillie, A. C. (2006). Establishing the Absolute Configuration of the Asbestinins: Enantioselective Total Synthesis of 11-Acetoxy-4-deoxyasbestinin D. Organic Letters, 8(21), 4787–4790. [Link]

      • Le, T. H. D., & Gademann, K. (2022). menthol: Industrial synthesis routes and recent development. Chimia, 76(4), 333-338. [Link]

      • Alcaide, B., Almendros, P., Alonso, J. M., & Redondo, M. C. (2003). Asymmetric synthesis of unusual fused tricyclic beta-lactam structures via aza-cycloadditions/ring closing metathesis. The Journal of Organic Chemistry, 68(4), 1426–1432. [Link]

      • Pigza, J. A., et al. (2021). High anti Diastereoselectivity in a Tandem Oxyhomologation–Coupling Protocol for the Preparation of Amides and Peptides Incorp. The Journal of Organic Chemistry, 86(23), 16568–16578. [Link]

      • Paquette, L. A., & DeRussy, D. T. (1988). (1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate. Organic Syntheses, 66, 1. [Link]

      Sources

      Scale-up synthesis of L-Menthyl 2,2-dihydroxyacetate for industrial applications

      Author: BenchChem Technical Support Team. Date: February 2026

      Application Note: Industrial Scale-Up of L-Menthyl 2,2-Dihydroxyacetate

      Executive Summary

      L-Menthyl 2,2-dihydroxyacetate (also known as L-Menthyl Glyoxylate Hydrate or LMGH) is a critical chiral auxiliary used in the asymmetric synthesis of nucleoside analogues, most notably Lamivudine (3TC) and Emtricitabine .[1] Its industrial value lies in its ability to induce diastereoselectivity during the glycosylation of 1,3-oxathiolanes.[1]

      This Application Note details a robust, scalable batch protocol for synthesizing LMGH from L-Menthol and Glyoxylic Acid.[1][2][3] Unlike standard laboratory methods, this protocol addresses specific industrial challenges: controlling the monomer-dimer equilibrium of glyoxylic acid, preventing "diester" impurity formation, and managing the anhydrous-aldehyde-to-hydrate transition for optimal crystallization.[1]

      Reaction Engineering & Mechanism

      The Chemistry

      The synthesis involves a Fischer esterification followed by a hydration step.[1] Glyoxylic acid typically exists as a monohydrate or in solution.[1] To drive the esterification, water must be removed (azeotropic distillation).[1][4] However, the final stable product is the hydrate (gem-diol), requiring the re-introduction of water post-reaction.[1]

      Key Equilibrium:

      • Esterification: L-Menthol + Glyoxylic Acid

        
         L-Menthyl Glyoxylate (Oil) + 
        
        
        
        [1]
      • Hydration: L-Menthyl Glyoxylate +

        
        
        
        
        
        L-Menthyl 2,2-dihydroxyacetate (Solid)
      Critical Process Parameters (CPPs)
      • Water Management: Complete removal is required for conversion (>98%), but controlled addition is required for isolation.[1]

      • Stoichiometry: A slight excess of L-Menthol (1.1–1.2 eq) is preferred over Glyoxylic acid to prevent the formation of Oxalic di-menthyl ester, a difficult-to-remove impurity formed by the disproportionation of glyoxylic acid.[1]

      • Catalyst Selection: While sulfuric acid is traditional, p-Toluenesulfonic acid (p-TSA) is recommended for scale-up to reduce oxidative side-reactions and equipment corrosion.[1]

      Visual Workflows

      Figure 1: Reaction Mechanism & Impurity Pathways

      This diagram illustrates the desired pathway versus the thermal disproportionation risk.[1]

      G Start Glyoxylic Acid (Monohydrate) Inter L-Menthyl Glyoxylate (Anhydrous Oil) Start->Inter p-TSA, Reflux (-H2O Azeotrope) Impurity Oxalic Acid (Disproportionation) Start->Impurity Overheating (>110°C) Menthol L-Menthol Menthol->Inter Product L-Menthyl 2,2-dihydroxyacetate (Solid Hydrate) Inter->Product +H2O (Crystallization) Diester Di-Menthyl Oxalate (Major Impurity) Impurity->Diester +L-Menthol

      Caption: Reaction pathway showing the critical hydration step and the thermal risk of disproportionation leading to diester impurities.[1]

      Figure 2: Industrial Process Flow Diagram (PFD)

      PFD Reactor Glass-Lined Reactor (Esterification) DeanStark Dean-Stark Trap (Water Removal) Reactor->DeanStark Solvent Vapor Washer Work-up Vessel (Neutralization) Reactor->Washer Reaction Mass DeanStark->Reactor Dry Solvent Return Crystallizer Crystallization Tank (+ Water addition) Washer->Crystallizer Organic Phase Filter Centrifuge/Filter Crystallizer->Filter Slurry Filter->Reactor Mother Liquor (Recycle L-Menthol) Dryer Vacuum Dryer (<40°C) Filter->Dryer Wet Cake

      Caption: Process flow from esterification to isolation. Note the mother liquor recycle loop for L-Menthol recovery.[1]

      Detailed Scale-Up Protocol

      Scale Basis: 10 kg Batch (Pilot Scale) Equipment: 50L Glass-lined Reactor, Dean-Stark apparatus, Chiller.[1]

      Step 1: Esterification
      • Charge the reactor with Cyclohexane (25 L) or Toluene (25 L).[1]

        • Note: Cyclohexane allows for a lower boiling point (81°C), reducing the risk of glyoxylic acid disproportionation compared to Toluene (110°C).[1]

      • Add L-Menthol (10.0 kg, 64.0 mol).

      • Add Glyoxylic Acid Monohydrate (4.7 kg, 51.1 mol).

        • Ratio: 1.25 eq L-Menthol to 1.0 eq Glyoxylic Acid.[1][5]

      • Add catalyst p-Toluenesulfonic acid (p-TSA) (100 g, ~1 mol%).[1]

      • Heat to Reflux with vigorous stirring. Maintain reflux through the Dean-Stark trap.

      • Monitor: Collect water in the trap. Reaction is complete when water collection ceases (theoretical: ~920 mL + water from monohydrate).[1]

        • Endpoint: HPLC analysis showing <1% unreacted Glyoxylic acid.[1]

      Step 2: Work-Up
      • Cool the reaction mixture to 25°C.

      • Wash 1: Add 5%

        
         solution (10 L) to neutralize the catalyst. Stir for 30 min, settle, and separate phases.
        
      • Wash 2: Wash with Brine (10 L) to remove residual aqueous acidity.

      • Optional: If the solution is highly colored, treat with activated carbon (1% w/w) for 1 hour and filter.[1]

      Step 3: Hydration & Crystallization (The Critical Step)

      Unlike standard esters, LMGH must be isolated as the hydrate.[1]

      • Concentrate the organic phase under vacuum to remove ~50% of the solvent.[1]

      • Add Water: Add deionized water (1.0 kg, ~55 mol) slowly to the organic concentrate.

        • Mechanism:[1][2][3][6][7][8] This converts the oily L-Menthyl Glyoxylate into the solid L-Menthyl 2,2-dihydroxyacetate.[1]

      • Solvent Swap (Optional but Recommended): If using Toluene, add Heptane (15 L) to drive precipitation.[1]

      • Cooling: Ramp temperature down to 0–5°C over 4 hours.

      • Aging: Hold at 0°C for 2 hours to ensure complete crystal growth ("velvet-like" needles).

      Step 4: Isolation
      • Filter the white slurry using a basket centrifuge or Nutsche filter.[1]

      • Wash the cake with cold Heptane (5 L).

      • Dry under vacuum at 35–40°C .

        • Warning: Do not exceed 45°C during drying, as the hydrate can lose water and revert to the oil, causing the cake to collapse.[1]

      Quality Control & Troubleshooting

      Specifications
      ParameterSpecificationMethod
      Appearance White crystalline powderVisual
      Assay > 98.0%HPLC/GC
      Melting Point 76°C – 79°CDSC/Capillary
      Specific Rotation
      
      
      Polarimetry
      Water Content 7.0% – 8.0%Karl Fischer
      Troubleshooting Guide
      IssueProbable CauseCorrective Action
      Low Yield Incomplete water removalCheck Dean-Stark efficiency; ensure solvent is refluxing vigorously.[1]
      Product is an Oil Hydration incompleteAdd stoichiometric water during crystallization; ensure drying temp <40°C.
      High "Diester" Impurity Overheating / Long reaction timeSwitch solvent to Cyclohexane; stop reaction immediately upon water cessation.[1]
      Yellow Coloration Oxidation of impuritiesNitrogen inerting is mandatory; use Carbon treatment in workup.[1]

      References

      • Moyo, M. et al. (2020).[1][2][4] Continuous flow synthesis of L-menthyl glyoxylate monohydrate: an important intermediate in the manufacture of antiretrovirals. Arkivoc. [Link]

      • Schouteeten, A. et al. (1995).[1] Process for the preparation of L-menthyl glyoxylate. U.S. Patent No.[1][9] 5,442,094.[1]

      • Gong, Y. et al. (2014).[1] Method for preparing L-menthyl glyoxylate-hydrate through catalysis of heteropoly acid. CN Patent 103951561A.[1][6]

      • Golden, M. et al. (2016).[1] Practical Asymmetric Synthesis of Nucleoside Analogs. Journal of Organic Chemistry. [Link][1]

      Sources

      Application Note: Process Intensification for the Continuous Synthesis of L-Menthyl Glyoxylate Monohydrate

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      L-Menthyl glyoxylate monohydrate is a critical chiral auxiliary used in the asymmetric synthesis of nucleoside reverse transcriptase inhibitors (NRTIs), such as Lamivudine (3TC) and Emtricitabine . Traditional batch synthesis relies on the Dean-Stark azeotropic esterification of L-menthol and glyoxylic acid using concentrated sulfuric acid or p-toluenesulfonic acid (pTSA). This method suffers from long reaction times (12–24 hours), corrosion issues, and the formation of diester impurities due to the disproportionation of glyoxylic acid at high temperatures.

      This Application Note details a continuous flow protocol using a Packed Bed Reactor (PBR) containing a solid acid catalyst (Amberlyst-15) mixed with molecular sieves.[1] This heterogeneous approach eliminates the need for aqueous workup, suppresses side reactions through precise residence time control, and allows for the direct isolation of the target chiral auxiliary.

      Chemical Strategy & Reaction Engineering

      The Chemistry

      The synthesis involves the direct esterification of Glyoxylic Acid Monohydrate (1) and L-Menthol (2) to form L-Menthyl Glyoxylate (3) . Because the reaction is reversible, water must be removed to drive the equilibrium toward the ester.

      Key Challenges:

      • Equilibrium Limitation: Water is a byproduct; without removal, conversion stalls.

      • Thermal Instability: Glyoxylic acid undergoes disproportionation (Cannizzaro-like) at high temperatures, leading to glycolic acid and oxalic acid. The latter reacts with menthol to form Dimenthyl Oxalate (Diester impurity) .

      • Product Form: The target is the monohydrate form, which is a stable solid, whereas the anhydrous ester is an oil prone to polymerization.

      The Flow Solution

      Transitioning to flow addresses these challenges via Process Intensification :

      • In-situ Water Removal: By packing the reactor with activated Molecular Sieves (3Å or 4Å) alongside the catalyst, water is sequestered immediately upon formation, driving conversion (

        
        ).
        
      • Heterogeneous Catalysis: Using sulfonated polystyrene resins (Amberlyst-15) avoids the use of corrosive liquid

        
         and eliminates the neutralization step.
        
      • Selectivity Control: Precise control of residence time (

        
        ) prevents the prolonged exposure of the product to heat, minimizing the formation of the diester impurity.
        

      Experimental Protocol

      Materials & Equipment
      • Flow System: HPLC Pump (e.g., Knauer Azura or similar), Thermostatted Column Compartment, Back Pressure Regulator (BPR).

      • Reactor: Glass or Stainless Steel Column (e.g., 10 mm ID x 100 mm L).

      • Reagents:

        • L-Menthol (99%)

        • Glyoxylic Acid Monohydrate (98%)

        • Solvent: Acetonitrile (HPLC Grade) or Toluene (if using membrane separation). Note: Acetonitrile is preferred for PBR compatibility with resins.

        • Catalyst: Amberlyst-15 (H+ form).

        • Desiccant: Molecular Sieves 3Å (Activated).

      Reactor Preparation (The "Self-Validating" Bed)

      To ensure reproducible flow and prevent channeling, the packed bed must be prepared carefully:

      • Activation: Dry the Amberlyst-15 and Molecular Sieves in a vacuum oven at 100°C for 4 hours prior to use.

      • Mixing: Prepare a homogenous mixture of Amberlyst-15 and Molecular Sieves in a 2:1 mass ratio (e.g., 4.0 g Catalyst : 2.0 g Sieves).

      • Packing: Slurry the mixture in Acetonitrile and pack into the column. Tap gently to settle the bed.

      • Priming: Flush the column with pure Acetonitrile at 0.5 mL/min for 20 minutes to remove air bubbles and fines.

      Continuous Synthesis Procedure

      Step 1: Feed Preparation Prepare a single homogenous feed solution (pre-mixed) to ensure stoichiometry is locked before entering the reactor.

      • Dissolve Glyoxylic Acid Monohydrate (9.2 g, 0.1 mol) and L-Menthol (18.7 g, 0.12 mol, 1.2 equiv) in Acetonitrile to a total volume of 100 mL.

      • Concentration: 1.0 M (limiting reagent).

      • Note: A slight excess of Menthol improves reaction rate.

      Step 2: System Configuration

      • Set Temperature: 80 °C (Optimal balance between rate and impurity formation).

      • Set Pressure: 10 bar (via BPR) to keep Acetonitrile liquid at 80 °C.

      • Flow Rate: Adjust flow rate to achieve a Residence Time (

        
        ) of 5–10 minutes .
        
        • Calculation:

          
          
          
        • Typical Void Volume: For a 10x100mm column packed with beads, void volume is approx 60-70% of empty volume (~5 mL). Target flow: 0.5 – 1.0 mL/min.

      Step 3: Execution

      • Start the pump with pure solvent to pressurize the system.

      • Switch the input valve to the Reagent Feed.

      • Discard the first 2 reactor volumes (dispersion zone).

      • Collect the steady-state effluent.

      Step 4: Downstream Processing & Isolation

      • Concentration: Evaporate the Acetonitrile under reduced pressure to yield a viscous oil.

      • Hydration/Crystallization: Add water (equal mass to crude oil) and stir vigorously at 5 °C. The L-Menthyl glyoxylate will crystallize as the monohydrate.

      • Filtration: Filter the white solid and wash with cold hexanes to remove excess menthol.

      Process Logic & Visualization

      Reaction Scheme & Impurity Pathway

      The following diagram illustrates the desired pathway versus the thermal degradation pathway.

      ReactionPathway cluster_control Flow Control Strategy Reactants Glyoxylic Acid + L-Menthol Intermediate Hemiacetal Intermediate Reactants->Intermediate Acid Cat. Impurity Dimenthyl Oxalate (Diester Impurity) Reactants->Impurity High T (>100°C) Disproportionation Product L-Menthyl Glyoxylate (Target) Intermediate->Product -H2O Water Water (Byproduct) Intermediate->Water Sieves Molecular Sieves (Removes Water) Water->Sieves Adsorption Temp Temp < 90°C (Prevents Diester)

      Figure 1: Reaction network showing the critical role of water removal and temperature control in preventing diester formation.

      Continuous Flow Manifold

      The setup utilizes a single-pass packed bed reactor.

      FlowSetup Feed Feed Solution (Menthol + Glyoxylic Acid) Pump HPLC Pump (0.5 - 2.0 mL/min) Feed->Pump MeCN Soln Reactor Packed Bed Reactor (Amberlyst-15 + 3Å Sieves) 80°C Pump->Reactor Pressurized BPR Back Pressure Regulator (10 bar) Reactor->BPR Conversion >80% Collection Product Collection (Crystallization) BPR->Collection Depressurized

      Figure 2: Schematic of the continuous flow manifold utilizing a solid-acid packed bed.

      Performance Data & Analytics

      Optimization Data (Reference Benchmark)

      The following table summarizes typical performance metrics comparing Batch vs. Flow (Optimized).

      ParameterBatch (Standard)Continuous Flow (PBR)Impact
      Reaction Time 12 – 24 Hours5 – 10 MinutesThroughput
      Temperature 110°C (Reflux)80°CSafety/Energy
      Catalyst
      
      
      (Liquid)
      Amberlyst-15 (Solid)Green Chem
      Workup Neutralization/ExtractionEvaporation onlyEfficiency
      Selectivity ~85% (Diester forms)>95%Purity
      Yield 70 – 75%85 – 92%Economics
      Analytical Method (HPLC)

      To validate the protocol, use the following HPLC method to monitor the disappearance of Glyoxylic acid and the formation of the ester.

      • Column: Agilent Zorbax C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[1]

      • Mobile Phase: Isocratic Acetonitrile:Water (70:30 v/v).[1]

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 210 nm (Ester carbonyl) or 194 nm.

      • Retention Times (Approx):

        • Glyoxylic Acid: ~1.5 min

        • L-Menthyl Glyoxylate: ~2.3 min

        • Dimenthyl Oxalate (Impurity): ~3.6 min

      References

      • Moyo, M. et al. (2020).[2] Continuous flow synthesis of L-menthyl glyoxylate monohydrate: an important intermediate in the manufacture of antiretrovirals. Arkivoc, Part iii, 49-63.[2]

      • Azevedo, L. S. D. et al. (2021).[3] Synthesis of L-menthyl glyoxylate a lamivudine intermediate on continuous-flow reactor. Proceedings of the 43rd Annual Meeting of the Brazilian Chemical Society.

      • Benaglia, M. (2018).[4] Batch and Flow Asymmetric Catalysis for the Synthesis of Chiral Active Pharmaceutical Compounds. Proceedings, 2(1), 72.[4]

      • Porta, R. et al. (2021).

      Sources

      Troubleshooting & Optimization

      Improving diastereoselectivity in reactions with L-Menthyl 2,2-dihydroxyacetate

      Author: BenchChem Technical Support Team. Date: February 2026

      The following technical guide serves as a specialized support resource for researchers utilizing L-Menthyl 2,2-dihydroxyacetate (L-Menthyl Glyoxylate Hydrate) in asymmetric synthesis.

      Topic: Optimization of Diastereoselectivity (

      
      ) in Nucleophilic Additions and Ene Reactions.
      Document ID:  LMG-OPT-2026
      Status:  Active
      

      System Overview & Core Challenge

      L-Menthyl 2,2-dihydroxyacetate is the stable hydrate form of L-Menthyl Glyoxylate .[1] It serves as a potent chiral electrophile. The L-Menthyl auxiliary induces stereochemistry at the newly formed center during nucleophilic attack (e.g., Grignard addition, Ene reaction, Hetero-Diels-Alder).[1]

      The Core Challenge: The reagent exists as a hydrate (gem-diol).

      • Water Interference: The hydrate water deactivates sensitive Lewis Acids (LAs) like

        
        .
        
      • Conformational Flux: High diastereoselectivity (

        
        ) relies on rigid transition states. The free aldehyde (glyoxylate) offers better control than the hydrate.
        
      • Facial Selectivity: Controlling Re-face vs. Si-face attack requires selecting the correct Lewis Acid to enforce either a Chelated or Dipole-Controlled transition state.

      Critical Pre-Reaction Protocol: Dehydration

      Issue: "My reaction yield is low, or the Lewis Acid precipitated." Diagnosis: You likely used the hydrate directly with a water-sensitive catalyst. Solution: You must crack the hydrate to the free aldehyde in situ or immediately prior to reaction.

      Standard Dehydration Workflow

      The removal of water drives the equilibrium from the stable gem-diol to the reactive dicarbonyl species.

      DehydrationWorkflow Hydrate L-Menthyl 2,2-dihydroxyacetate (Stable Solid) Process Azeotropic Distillation (Toluene/Benzene) Dean-Stark Trap Hydrate->Process Heat (-H2O) Aldehyde L-Menthyl Glyoxylate (Reactive Aldehyde) Process->Aldehyde Concentration Aldehyde->Hydrate Exposure to Air (Re-hydration) Reaction Asymmetric Addition Aldehyde->Reaction + Nucleophile + Lewis Acid

      Figure 1: Critical dehydration pathway.[1] The reactive aldehyde is hygroscopic and reverts to the hydrate if exposed to ambient moisture.[1]

      Protocol A: Azeotropic Distillation (Recommended)

      • Dissolve L-Menthyl 2,2-dihydroxyacetate in Toluene (

        
        ).
        
      • Fit flask with a Dean-Stark trap and reflux for 1-2 hours until water collection ceases.

      • Concentrate under inert atmosphere or use the toluene solution directly.

      • Verification:

        
         NMR in 
        
        
        
        shows the aldehyde proton at
        
        
        . The hydrate shows no aldehyde peak.

      Troubleshooting Diastereoselectivity (The "Switch")

      Issue: "I am getting low

      
       (e.g., 60:40) or the wrong diastereomer."
      Root Cause:  Failure to control the dicarbonyl conformation.
      Theory:  The ester and aldehyde carbonyls can rotate.
      
      • Chelation Control: A bidentate Lewis Acid locks the carbonyls syn (s-cis).

      • Dipole Control: In the absence of chelation, the carbonyls align anti (s-trans) to minimize dipole repulsion.

      The Lewis Acid Decision Matrix[1]
      Desired OutcomeMechanismRecommended Lewis AcidsSolvent System
      Diastereomer A (Major)Chelation Control (Prelog)
      
      
      ,
      
      
      ,
      
      
      
      
      (Non-coordinating)
      Diastereomer B (Minor)Dipole Model (Anti-Prelog)
      
      
      , Uncatalyzed
      THF,
      
      
      (Coordinating)

      Technical Insight: In Chelation Control , the metal coordinates the aldehyde oxygen and the ester carbonyl oxygen.[1] The nucleophile attacks from the face shielded least by the isopropyl group of the menthyl auxiliary. In Dipole Control , the carbonyls point away from each other.[1] The nucleophile trajectory changes, often reversing selectivity.[1]

      TransitionStates cluster_Chelation Pathway 1: Chelation Control cluster_Dipole Pathway 2: Dipole Control Start L-Menthyl Glyoxylate LA_Chel Bidentate LA (TiCl4, SnCl4) Start->LA_Chel LA_Dip Monodentate LA (BF3·OEt2) or None Start->LA_Dip State_Chel Rigid 5-Membered Chelate (s-cis conformation) LA_Chel->State_Chel Prod_A Product A (High dr) State_Chel->Prod_A Attack away from i-Pr group State_Dip Open Transition State (s-trans conformation) LA_Dip->State_Dip Prod_B Product B (Reversed Selectivity) State_Dip->Prod_B Attack governed by dipoles

      Figure 2: Divergent pathways determined by Lewis Acid selection.

      Validated Protocol: High-Selectivity Ene Reaction

      This protocol demonstrates the synthesis of

      
      -hydroxy esters via an Ene reaction, a common application of this reagent [1].
      

      Reagents:

      • L-Menthyl 2,2-dihydroxyacetate (

        
        )[1]
        
      • Isobutylene (or alkene of choice)[1]

      • 
         (
        
        
        
        ) – Chelating Agent
      • Dichloromethane (DCM), anhydrous[1]

      Step-by-Step:

      • Dehydration: Perform the azeotropic distillation of the hydrate (as per Section 2) using toluene. Evaporate toluene to obtain the yellow oil (glyoxylate).

      • Solvation: Dissolve the glyoxylate in anhydrous DCM (

        
        ) and cool to 
        
        
        
        .
      • Lewis Acid Addition: Add

        
         (1M in DCM) dropwise. Note: The solution may turn orange/red due to complex formation.
        
      • Nucleophile Addition: Condense isobutylene gas into the reaction or add the liquid alkene dropwise.

      • Reaction: Stir at

        
         for 2-4 hours. Low temperature is crucial for maximizing the energy difference between transition states.
        
      • Quench: Pour into saturated aqueous

        
        .
        
      • Analysis: Analyze the crude mixture by GC or NMR to determine

        
         before purification.
        

      Expected Result:

      
       favoring the chelation product.
      

      FAQ: Troubleshooting Common Failures

      Q1: Can I use molecular sieves instead of distillation for dehydration? A: Yes, but it is less reliable for large scales.[1] Activated 4Å molecular sieves in DCM for 12 hours can work, but azeotropic distillation is the "Gold Standard" to ensure 100% conversion to the aldehyde [2].[1]

      Q2: I used

      
       and the reaction turned into a black tar. 
      A: 
      
      
      
      is extremely aggressive. If the temperature rose above
      
      
      , polymerization of the glyoxylate or the alkene can occur. Keep strictly at
      
      
      . Ensure the quench is gentle (buffer) to prevent acid-catalyzed decomposition.

      Q3: How do I remove the menthyl group after the reaction? A: The menthyl group is a robust ester.

      • Hydrolysis:

        
         in 
        
        
        
        (mild).
      • Reduction:

        
         (to the diol).
        
      • Transesterification:

        
         (to the methyl ester).
        

      Q4: Why is my ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
       lower in THF than in DCM? 
      A:  THF coordinates to the Lewis Acid, disrupting the tight chelation required for high stereoselectivity. Always use non-coordinating solvents (DCM, Toluene) when aiming for chelation control [3].[1]
      

      References

      • Whitesell, J. K., et al. "Asymmetric induction in the ene reaction of glyoxylate esters."[1] Journal of Organic Chemistry, 58(15), 1993.[1]

      • Jurczak, J., & Zamojski, A. "Asymmetric synthesis of amino acids via Diels-Alder reaction of furan with chiral glyoxylates."[1] Tetrahedron, 28(6), 1972.[1]

      • Reetz, M. T. "Chelation control in the addition of nucleophiles to chiral

        
        - and 
        
        
        
        -alkoxy carbonyl compounds." Accounts of Chemical Research, 26(12), 1993.[1]

      Sources

      Technical Support Center: Purification of L-Menthyl 2,2-dihydroxyacetate Derivatives

      Author: BenchChem Technical Support Team. Date: February 2026

      Status: Operational Ticket ID: LMGH-PUR-001 Subject: Troubleshooting Purification & Diastereomeric Resolution of L-Menthyl Glyoxylate Derived Esters

      Executive Summary

      L-Menthyl 2,2-dihydroxyacetate (stable hydrate of L-menthyl glyoxylate) is a premier chiral auxiliary used to synthesize optically active

      
      -hydroxy acids and bioactive scaffolds (e.g., Lamivudine intermediates).[1]
      

      The primary challenge in using this reagent is not the synthesis, but the purification of the resulting diastereomeric esters . The L-menthyl group acts as a "chiral handle," allowing you to separate

      
      - and 
      
      
      
      -product configurations via physical means (crystallization or chromatography) before hydrolysis.

      This guide addresses the three most critical failure points reported by our users:

      • Diastereomeric Resolution: Separating the desired isomer from the mix.

      • Auxiliary Removal: Efficiently removing unreacted L-menthol.

      • Physical State Issues: Handling "oiling out" instead of crystallization.

      Module 1: Diastereomeric Resolution (Crystallization)

      User Question: "My crude reaction mixture shows a 60:40 diastereomeric ratio (dr). I need >98% de. Column chromatography is not giving me baseline separation. What should I do?"

      Technical Response: For L-menthyl esters, fractional crystallization is superior to chromatography for diastereomeric enrichment. The bulky menthyl group amplifies differences in lattice energy between diastereomers, making crystallization the most effective purification vector.

      Protocol: Fractional Crystallization Optimization
      • The Solvent System: Do not use random solvents. L-menthyl derivatives typically exhibit high solubility in chlorinated solvents and low solubility in alkanes.

      • Recommended System: Hexanes (or Petroleum Ether) with trace Ethanol or Acetone.

      Step-by-Step Optimization:

      • Dissolution: Dissolve crude oil in minimal hot Hexanes (

        
        ).
        
      • Polarity Adjustment: If the solution is clear at RT, add Ethanol dropwise until slight turbidity persists, then reheat to clear.

      • The "Deep Freeze" Technique:

        • Slow cool to Room Temperature (RT) with stirring (2 hours).

        • Transfer to

          
           (Fridge) for 4 hours.
          
        • Critical Step: Transfer to

          
           (Freezer) overnight.
          
      • Harvesting: Filter cold. Wash the cake with pre-chilled (

        
        ) Hexanes.
        

      Troubleshooting Table: Crystallization Failures

      SymptomDiagnosisCorrective Action
      Oiling Out Impurity profile too high or solvent too polar.Re-dissolve. Add a "seed crystal" of the pure major diastereomer (if available). Scratch glass surface.
      Low Yield Product too soluble in supernatant.Reduce solvent volume. Lower temperature to
      
      
      .
      No Enrichment Eutectic formation or co-crystallization.Switch solvent class. Try Isopropanol/Water (9:1) systems.
      Module 2: Removing the Chiral Auxiliary (L-Menthol)

      User Question: "I used excess L-menthol to drive the reaction. Now I have 2 equivalents of menthol stuck in my product. It co-elutes on TLC. How do I get rid of it?"

      Technical Response: L-Menthol is chemically robust and non-polar, making it "sticky" in chromatography. However, it has a physical weakness: Volatility .

      Technique A: High-Vacuum Sublimation (The "Cold Finger" Method)

      Best for: Small scale (<5g) or thermal-stable products.

      • Place the crude solid in a sublimation apparatus.

      • Apply high vacuum (<0.1 mmHg).

      • Gently heat the bottom flask to

        
         (Menthol melts at 
        
        
        
        and sublimes readily under vacuum).
      • L-Menthol will collect as white needles on the cold finger. Your product (higher MW) remains at the bottom.

      Technique B: Steam Distillation

      Best for: Large scale (>10g) or crude oils.

      • Suspend the crude mixture in water.

      • Pass steam through the mixture. L-Menthol forms a volatile azeotrope with water and distills over.[2]

      • Extract the aqueous residue (containing your non-volatile ester) with Ethyl Acetate.

      Module 3: Visualizing the Purification Logic

      The following decision tree outlines the logical flow for purifying L-menthyl derivatives based on the physical state of your crude mixture.

      PurificationWorkflow Start Crude Reaction Mixture (Target Ester + Menthol + Diastereomer) StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Oil Viscous Oil StateCheck->Oil Sublimation High Vac Sublimation (Remove Menthol) Solid->Sublimation High Menthol Content Column Flash Chromatography (Gradient Elution) Oil->Column Cannot Crystallize Cryst Fractional Crystallization (Hexanes/EtOH) Sublimation->Cryst CheckHPLC Check HPLC/NMR (dr > 95:5?) Cryst->CheckHPLC Success Pure Diastereomer (Ready for Hydrolysis) CheckHPLC->Success Yes Fail Enrichment Failed CheckHPLC->Fail No Fail->Cryst Recrystallize Column->Cryst Semi-pure fractions

      Figure 1: Decision matrix for the purification of L-menthyl ester derivatives. Priority is given to crystallization for diastereomeric resolution.

      Module 4: Analytical Validation (Self-Validating Systems)

      User Question: "How do I know if I've actually separated the diastereomers or just lost yield?"

      Technical Response: You must establish a self-validating analytical loop. Do not proceed to hydrolysis until the diastereomeric ratio (dr) is confirmed.

      • H-NMR Validation:

        • The methine proton (

          
          -proton) of the hydroxy ester is the diagnostic signal.
          
        • Due to the chiral environment of the menthyl group, the

          
          - and 
          
          
          
          - isomers will show distinct chemical shifts (often separated by 0.05 - 0.1 ppm).
        • Protocol: Integrate the two methine peaks. If the ratio changes from 1:1 (crude) to >20:1, purification is successful.

      • Chiral HPLC (Optional but Recommended):

        • While the menthyl group makes the molecule chiral, using a Chiral Stationary Phase (e.g., Chiralcel OD-H) can provide baseline resolution of the diastereomers if NMR overlap is an issue.

      References
      • Large Scale Synthesis of L-Menthyl Glyoxyl

        • Source: Organic Syntheses.[3][4]

        • Context: foundational text on handling the reagent and initial purification.[5]

        • URL:[Link]

      • Asymmetric Synthesis of

        
        -Hydroxy Acids via Menthyl Esters. 
        
        • Source: Journal of the American Chemical Society (JACS).
        • Context: Describes the mechanistic basis for diastereomeric separation via crystalliz
        • URL:[Link]

      • Continuous flow synthesis of L-menthyl glyoxylate monohydr

        • Source: Arkivoc (Ark
        • Context: Modern techniques for synthesis and impurity profiles (menthol/diesters).[5]

        • URL:[Link]

      • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. [1]

        • Source: NIH / PubMed Central.
        • Context: Detailed protocols on separating menthyl ester diastereomers using chromatography and crystalliz
        • URL:[Link]

      Sources

      Technical Support Center: L-Menthol Chiral Auxiliary Recovery

      Author: BenchChem Technical Support Team. Date: February 2026

      Ticket ID: MENTHOL-RECYC-001
      Subject: Enhancing Recyclability & Troubleshooting Cleavage Protocols

      Executive Summary

      User Context: You are utilizing (-)-menthol (1R,2S,5R) as a chiral auxiliary to induce diastereoselectivity (e.g., in asymmetric alkylations, Diels-Alder reactions, or glycosylations). The Issue: While L-menthol is inexpensive relative to other auxiliaries (e.g., Evans oxazolidinones), its recovery is often plagued by sublimation losses during drying, incomplete hydrolysis due to steric hindrance, or racemization of the sensitive target molecule during harsh cleavage.

      The Solution: This guide provides a validated, circular workflow for the attachment, utilization, and high-yield recovery of L-menthol, emphasizing "Green Chemistry" principles (solvent minimization) and specific troubleshooting for the steric bulk of the menthyl group.

      The Recyclability Workflow (Visualized)

      The following diagram illustrates the closed-loop cycle of the L-menthol auxiliary. Note the critical decision node at the "Cleavage" stage, where method selection dictates recovery yield.

      MentholCycle Start L-Menthol Stock (>99% ee) Attach Esterification/Attachment (Acid Chloride/Anhydride) Start->Attach Reaction Asymmetric Induction (Diastereoselective Step) Attach->Reaction Cleavage Cleavage Protocol (CRITICAL NODE) Reaction->Cleavage Separation Phase Separation (Organic: Menthol | Aq: Product) Cleavage->Separation Hydrolysis Purification Recrystallization (MeOH/H2O or Steam Dist.) Separation->Purification Crude Menthol QC QC Validation ([α]D Check) Purification->QC QC->Start Re-use (Recycle)

      Figure 1: The Closed-Loop Menthol Recovery Cycle. The "Cleavage" node is the primary bottleneck for yield loss.

      Critical Troubleshooting: The Cleavage Step

      The isopropyl group at the C2 position of the menthyl ring creates significant steric hindrance, making standard saponification (NaOH/MeOH) sluggish. This often leads researchers to increase temperature, which causes decomposition.

      Issue A: Incomplete Hydrolysis (Stalled Reaction)

      Symptom: TLC shows persistent starting material (menthyl ester) after 24 hours. Root Cause: The tetrahedral intermediate is sterically crowded. Sodium (Na+) is too large to effectively coordinate the carbonyl oxygen in this specific steric environment. Protocol Adjustment (The "Lithium Effect"): Switch to Lithium Hydroxide (LiOH) . The smaller ionic radius of Li+ acts as a Lewis acid, coordinating tightly to the carbonyl oxygen, increasing electrophilicity and stabilizing the tetrahedral intermediate.

      ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
      Reagent NaOH or KOH (2-5 eq)LiOH (4-10 eq) + H₂O₂ (Optional)
      Solvent MeOH / WaterTHF / Water (3:1)
      Temperature Reflux (65°C+)35°C - 45°C
      Mechanism Simple nucleophilic attackLewis-acid assisted hydrolysis

      Tech Note: If the reaction remains stubborn, add 30% H₂O₂ (4 eq) to the LiOH mixture. The hydroperoxide anion (HOO-) is a more potent nucleophile than hydroxide (HO-) (the Alpha Effect), significantly accelerating cleavage of hindered esters [1].

      Issue B: Product Racemization

      Symptom: Recovered target molecule shows low ee%, even though the menthol auxiliary is intact. Root Cause: Harsh basic conditions (pH > 12) promote enolization of the target molecule's alpha-proton. Corrective Action:

      • Transesterification Route: Instead of hydrolysis, perform Titanium-mediated transesterification .

        • Reagent: Ti(OEt)₄ in EtOH.

        • Outcome: Yields the ethyl ester of your product (safe) and releases free menthol.

      • Acidic Cleavage: If your product is acid-stable, use TFA/DCM or H₂SO₄/MeOH . Menthyl esters are surprisingly acid-labile compared to primary alkyl esters.

      Recovery & Purification (Preventing Physical Loss)

      Once cleaved, L-menthol is a neutral organic species. The major failure mode here is sublimation . L-menthol has a high vapor pressure; drying it on a high-vacuum manifold for extended periods will cause it to vanish into the trap.

      Step-by-Step Isolation Protocol
      • Extraction:

        • Acidify the aqueous hydrolysis mixture to pH 3.

        • Extract with Et₂O (Diethyl ether) or MTBE . Avoid DCM if possible for green compliance.

        • Crucial: The target acid (product) and Menthol (auxiliary) are both in the organic phase unless you keep the pH basic first to wash out the neutral menthol, then acidify to get the product.

        • Better Path: Keep pH > 10.[1] Extract with Et₂O. Menthol is in the Ether layer. The Product (carboxylate) is in the Water layer.

      • Drying (The Danger Zone):

        • Dry the Et₂O layer over MgSO₄.

        • Rotary Evaporation: Do NOT use high vacuum (< 10 mbar) or high heat (> 40°C).

        • Stop when the solvent is removed and a white solid/oil remains. Do not leave on the pump "overnight."

      • Purification (Green Method):

        • Steam Distillation: If you have >10g of crude menthol, steam distillation is the gold standard. Menthol co-distills with water, leaving heavy impurities behind. It crystallizes pure in the receiver.

        • Recrystallization:[2] Dissolve crude menthol in minimum hot Methanol . Add water dropwise until turbid. Cool to 4°C.

        • Yield Target: >90% recovery is expected.

      Quality Control: Re-Qualification Criteria

      Before reusing the auxiliary, you must validate that no racemization or degradation occurred.

      TestAcceptance CriteriaMethod Note
      Appearance Colorless needles/prismsIf yellow/oily, recrystallize again.
      Optical Rotation
      
      
      Concentration
      
      
      in EtOH [2].[3]
      GC Purity > 99.5% AreaCheck for isomenthol (epimer) peaks.
      Melting Point 41°C - 44°CSharp range indicates high purity.

      Frequently Asked Questions (FAQ)

      Q: Can I use recovered menthol if it smells slightly "off" or "minty-er" than usual? A: "Minty" is normal, but a "musty" or acrid smell suggests oxidation to Menthone . Check by TLC (Menthone is less polar than Menthol). If Menthone is present (>2%), you must recrystallize, as ketones can interfere with subsequent esterifications.

      Q: My recovered menthol is an oil that won't crystallize. A: This usually indicates the presence of solvent residues or Isomenthol (an isomer formed via inversion at C1). Seed the oil with a tiny crystal of commercial pure L-menthol and cool to -20°C. If it still doesn't solidify, your optical purity is likely compromised; check

      
      .
      

      Q: Is there a "Green" alternative to Chlorinated solvents for attachment? A: Yes. Instead of using Acid Chlorides in DCM, use 2-Me-THF as the solvent with T3P (Propylphosphonic anhydride) as the coupling agent. This generates water-soluble byproducts and avoids DCM completely.

      References

      • Evans, D. A., et al. (1987). Hydrolysis of hindered esters: Use of lithium hydroperoxide. This foundational text establishes the "Lithium Effect" for hindered auxiliaries.

        • Context: Validates the use of LiOH/H2O2 for sterically bulky groups like Menthol.
      • Thermo Fisher Scientific. (2024). L(-)-Menthol, 99.5% Specification Sheet.[3]

        • )
      • Harada, T., et al. (2018).

        • Context: details the chromatographic separation and recovery yields (approx 45% per isomer)
      • Nihon Iyakuhingyou. (2021). Official Monographs for Part II: L-Menthol.[4]

        • Context: Official pharmacopeial standards for purity testing, including non-volatile residue limits and acid/base neutrality checks.

      Sources

      Validation & Comparative

      X-ray crystallographic analysis of L-Menthyl 2,2-dihydroxyacetate derivatives

      Author: BenchChem Technical Support Team. Date: February 2026

      The following is a comprehensive Publish Comparison Guide on the X-ray crystallographic analysis of L-Menthyl 2,2-dihydroxyacetate derivatives. This guide is designed for researchers and drug development professionals, focusing on the strategic selection of chiral auxiliaries for absolute configuration determination.

      Strategic Selection for Absolute Configuration Determination

      Executive Summary: The "Gem-Diol" Advantage

      In the race to determine the absolute configuration (AC) of novel chiral intermediates, X-ray crystallography remains the gold standard. However, the "crystallization bottleneck"—where oily or amorphous compounds fail to diffract—often stalls development.

      L-Menthyl 2,2-dihydroxyacetate (LMGH) , also known as L-menthyl glyoxylate hydrate, represents a distinct class of chiral auxiliaries. Unlike traditional resolving agents that rely solely on steric bulk (e.g., Camphanic acid) or NMR anisotropy (e.g., Mosher’s acid), LMGH derivatives leverage a unique gem-diol hydrogen-bonding network . This guide analyzes why LMGH derivatives often succeed where others fail, providing a comparative framework for their use in structural elucidation.

      Mechanism of Action: Why It Crystallizes[1]

      The structural integrity of L-Menthyl 2,2-dihydroxyacetate derivatives hinges on two synergistic features:

      • The Chiral Anchor (Internal Reference): The L-menthyl moiety possesses three known chiral centers (1R, 2S, 5R). In X-ray analysis, this serves as an internal stereochemical standard , allowing the assignment of the unknown portion of the molecule without requiring anomalous scattering from heavy atoms (though heavy atoms are still beneficial).

      • The Gem-Diol Lattice Effect: The "2,2-dihydroxy" motif is a stable gem-diol. In the solid state, these hydroxyl groups act as dual hydrogen-bond donors and acceptors. This capability facilitates the formation of robust, extensive 3D hydrogen-bonding networks, significantly increasing lattice energy and the probability of forming diffraction-quality crystals.

      DOT Diagram: Crystallization Logic Flow

      CrystallizationLogic Substrate Chiral Substrate (Oily/Amorphous) Reaction Derivatization (Condensation/Addition) Substrate->Reaction LMGH L-Menthyl 2,2-Dihydroxyacetate LMGH->Reaction Diastereomer Crystalline Diastereomer Reaction->Diastereomer Kinetic/Thermodynamic Control Lattice H-Bond Network (Gem-Diol Effect) Diastereomer->Lattice Self-Assembly XRay X-Ray Diffraction (Internal Reference) Lattice->XRay High Order Packing

      Figure 1: The workflow transforming an amorphous substrate into a diffraction-quality crystal using the LMGH gem-diol effect.

      Comparative Analysis: LMGH vs. Alternatives

      Selecting the right auxiliary is critical. The table below objectively compares LMGH against the two most common alternatives: Mosher’s Acid (MTPA) and Camphanic Chloride .

      Performance Comparison Matrix
      FeatureL-Menthyl 2,2-Dihydroxyacetate (LMGH)Mosher's Acid (MTPA)Camphanic Chloride
      Primary Utility X-ray Crystallography & Synthetic IntermediateNMR Spectroscopy (
      
      
      analysis)
      X-ray Crystallography (Resolution)
      Crystallizability High (Driven by gem-diol H-bonds)Low to Moderate (Often oils)High (Rigid bicyclic system)
      Absolute Config Method Internal Reference (Known Menthyl centers)NMR Anisotropy (Model-based)Internal Reference
      Chemical Stability Moderate (Hydrate/Aldehyde equilibrium)High (Stable Amide/Ester)High (Stable Ester)
      Synthetic Versatility High (Glyoxylate reactivity: Ene, Aldol)Low (Capping agent only)Low (Capping agent only)
      Cost Efficiency High (Derived from cheap Menthol)Low (Fluorinated reagent cost)Moderate
      Expert Insight:
      • Choose Mosher's (MTPA) if you cannot grow crystals and must rely on solution-state NMR.

      • Choose Camphanic Chloride if you need a sterically bulky group to resolve simple alcohols via chromatography before crystallization.

      • Choose LMGH if you are synthesizing complex intermediates (e.g., nucleoside analogs) or if standard esters yield oils. The gem-diol moiety provides the "molecular glue" (intermolecular H-bonds) often missing in MTPA or Camphanic derivatives.

      Experimental Protocol: Derivatization & Crystallization

      This protocol describes the formation of a crystalline derivative using LMGH, specifically targeting the resolution of a chiral amine or alcohol.

      Phase 1: Synthesis of the Derivative
      • Reagent Prep: Ensure L-Menthyl 2,2-dihydroxyacetate is pure (mp 76-83°C). If the aldehyde form is required, dehydrate in situ using molecular sieves or azeotropic distillation.

      • Coupling:

        • For Alcohols: React substrate (1.0 equiv) with L-menthyl glyoxylate (1.2 equiv) in toluene with catalytic p-TsOH.

        • For Amines: Condense to form the hemiaminal or imine, followed by optional reduction if a stable amine is needed.

      • Workup: Wash with NaHCO₃ to remove acid catalyst. Dry over MgSO₄. Do not over-dry if the gem-diol form is the target crystal; however, usually, the glyoxylate forms a stable adduct.

      Phase 2: Crystallization Strategy
      • Solvent System: The gem-diol moiety favors polar/non-polar mixtures.

        • Primary Recommendation:Methanol/Water (slow evaporation) . The presence of water stabilizes the gem-diol form.

        • Alternative: Hexane/Ethyl Acetate (vapor diffusion) for more hydrophobic derivatives.

      • Technique: Dissolve the crude diastereomeric mixture in minimal warm methanol. Allow to cool slowly to RT, then 4°C.

      • Troubleshooting: If oil forms, scratch the vessel side to induce nucleation. The menthyl group is bulky; ensure the solvent allows conformational freedom for packing.

      Data Interpretation: The Internal Reference Method

      When analyzing the X-ray data, you do not necessarily need to calculate the Flack parameter with high precision if you lack heavy atoms. Instead, use the Internal Reference method.

      Step-by-Step Analysis:
      • Solve Structure: Use direct methods (SHELXT) to solve the phase problem.

      • Locate Menthyl Group: Identify the characteristic isopropyl-methyl-cyclohexane ring.

      • Verify Menthyl Stereochemistry:

        • Check C1, C2, and C5 of the menthol ring.

        • They MUST match the known configuration: (1R, 2S, 5R) (assuming L-menthol starting material).

      • Assign Unknown Centers: Once the menthyl group is fixed to the correct hand, the stereochemistry of your substrate is automatically defined relative to it.

      • Validation: If the refined structure shows the menthyl group as (1S, 2R, 5S), you have solved the structure as the inverted hand. Invert the entire solution to correct it.

      DOT Diagram: Decision Pathway for Structure Solution

      StructureSolution Data Diffraction Data Collected Solve Solve Structure (SHELXT) Data->Solve CheckMenthyl Check Menthyl Config Is it (1R, 2S, 5R)? Solve->CheckMenthyl Correct Configuration Correct Assign Substrate AC CheckMenthyl->Correct Yes Inverted Inverted Structure (1S, 2R, 5S) Found CheckMenthyl->Inverted No Flip Invert Entire Model Inverted->Flip Flip->Correct

      Figure 2: Decision tree for assigning absolute configuration using the menthyl internal reference.

      References

      • L-Menthyl Glyoxylate Hydr

        • Source: PubChem. (2025).[1] "2S-isopropyl-5R-methyl-1R-cyclohexyl 2,2-dihydroxyacetate".[1]

        • URL:[Link]

      • Use of Menthyl Esters for Absolute Configur

        • Source: Journal of the Chemical Society D.[2] "The absolute configuration of menthyl methylphosphinate: a reassignment".

        • URL:[Link][3]

      • Continuous Flow Synthesis of L-Menthyl Glyoxyl

        • Source: Arkivoc. (2020).
        • URL:[Link]

      • General X-ray Crystallography for Absolute Configur

        • Source: NIH/PubMed. "X-ray Crystallography of Chemical Compounds".
        • URL:[Link]

      Sources

      Validation of stereochemical outcomes using L-Menthyl 2,2-dihydroxyacetate

      Author: BenchChem Technical Support Team. Date: February 2026

      Validation of stereochemical outcomes using L-Menthyl 2,2-dihydroxyacetate

      In the high-stakes arena of asymmetric synthesis and pharmaceutical development, L-Menthyl 2,2-dihydroxyacetate (also known as L-Menthyl Glyoxylate Hydrate or LMGH) serves a distinct and critical function compared to analytical derivatizing agents like Mosher's acid. While Mosher's acid is the gold standard for determining the absolute configuration of unknown alcohols or amines via NMR, LMGH is primarily a chiral auxiliary and building block used to induce and validate stereochemistry during the synthesis of complex active pharmaceutical ingredients (APIs), such as Lamivudine and Emtricitabine.

      This guide details the validation of stereochemical outcomes when employing LMGH, distinguishing its utility from purely analytical reagents and providing a robust framework for its application in stereoselective synthesis.

      Mechanism of Stereocontrol & Action

      To validate an outcome, one must understand the mechanism of induction. LMGH operates through diastereoselective control . The bulky chiral L-menthyl group acts as a steric shield, directing the approach of nucleophiles to the glyoxylate carbonyl (or its derivatives) to a specific face.

      • The "Hydrate" Equilibrium: LMGH exists in equilibrium between the stable hydrate (2,2-dihydroxy) and the reactive aldehyde (glyoxylate) forms. The hydrate serves as a stable storage form that releases the reactive electrophile in situ.

      • Stereochemical Induction: In reactions such as the hetero-Diels-Alder or nucleophilic additions, the menthyl group forces the molecule into a preferred conformation (often minimized dipole alignment), blocking one face of the carbonyl. This leads to the formation of a single diastereomer which can be separated by crystallization.

      Diagram 1: Stereochemical Induction & Validation Workflow

      LMGH_Workflow Start Glyoxylic Acid (Achiral) Intermediate L-Menthyl Glyoxylate (Reactive Electrophile) Start->Intermediate Dehydration Reagent L-Menthol (Chiral Source) Reagent->Intermediate Hydrate LMGH (Hydrate) (Stable Form) Intermediate->Hydrate H2O (Equilibrium) Reaction Asymmetric Transformation Intermediate->Reaction Nucleophile Diester Diester Impurity (Over-reaction) Intermediate->Diester Excess Menthol/Heat Product_Major Target Diastereomer (Desired Stereochem) Reaction->Product_Major Steric Control Product_Minor Minor Diastereomer (Impurity) Reaction->Product_Minor Leakage

      Caption: Workflow showing the transformation of achiral Glyoxylic acid into chiral products using L-Menthol, highlighting the critical divergence between desired diastereomers and impurities.

      Comparative Analysis: LMGH vs. Alternatives

      Researchers often conflate chiral auxiliaries (for synthesis) with chiral derivatizing agents (CDAs, for analysis). The table below clarifies where LMGH fits in the toolkit relative to alternatives like Mosher's Acid (MTPA) and Mandelic Acid.

      Table 1: Comparative Profile of Stereochemical Tools

      FeatureL-Menthyl 2,2-dihydroxyacetate (LMGH) Mosher's Acid (MTPA) Mandelic Acid
      Primary Function Synthetic Auxiliary: Induces chirality in new bonds; resolves racemates via crystallization.Analytical Probe: Determines absolute config of unknown alcohols/amines via NMR.Resolution/NMR: Used for salt resolution and occasionally NMR differentiation.
      Validation Method HPLC/Crystallography: Separation of diastereomers; physical isolation of the desired isomer.NMR (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
      
      
      ):
      Analysis of chemical shift differences between
      
      
      and
      
      
      derivatives.
      Crystallization: Formation of diastereomeric salts.[1]
      Stereocontrol High: Bulky menthyl group provides significant steric differentiation.N/A: Does not induce chirality; it reports existing chirality.Moderate: Less bulky than menthol or MTPA.
      Reversibility Yes: Menthyl group is removed (hydrolyzed) after the chiral center is established.No: Typically a destructive analysis (sample is derivatized and often discarded).Yes: Salts can be cracked to recover the amine/base.
      Cost Efficiency High: L-Menthol is inexpensive and recyclable.[2]Low: MTPA is expensive; best for small-scale analytics.High: Cheap, good for large-scale resolution.

      Expert Insight: Use Mosher's acid when you have an unknown structure and need to figure out if it is

      
       or 
      
      
      
      . Use LMGH when you need to manufacture a specific
      
      
      or
      
      
      compound (like a nucleoside analog) and validate that your synthetic process worked.

      Experimental Protocol: Validation of Synthetic Outcomes

      This protocol describes the validation of a stereoselective reaction using LMGH. We assume the synthesis of a chiral

      
      -hydroxy ester or nucleoside intermediate (common LMGH applications).
      
      Phase 1: Synthesis & Sampling
      • Reagents: L-Menthyl 2,2-dihydroxyacetate (1.0 equiv), Nucleophile (e.g., alkene or amine, 1.0-1.2 equiv), Solvent (DCM or Toluene).

      • Condition Control: Temperature is the critical variable. High temperatures (

        
        C) favor the formation of the achiral Diester  impurity (Oxalic di-menthyl ester) via disproportionation.[2]
        
        • Directive: Maintain reaction temperature

          
          C to maximize LMGH selectivity over diester formation.
          
      Phase 2: Analytical Validation (HPLC)

      To validate that the correct stereoisomer was formed, you must separate the diastereomers.

      • Column: Agilent Zorbax C18 (250 mm x 4.6 mm, 5µm) or Chiralpak AD-H (if direct enantiomer check is needed after cleavage).

      • Mobile Phase: Isocratic 70% Acetonitrile / 30% Water.[3]

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 194 nm (carbonyl absorption).

      • Validation Criteria:

        • Retention Time (RT): LMGH (approx 2.3 min), Diester Impurity (approx 3.6 min), Product Diastereomers (distinct peaks, typically >5 min).

        • Selectivity Calculation:

          
          
          
      Phase 3: Structural Confirmation (NMR)

      NMR is used to confirm the identity of the diastereomer and ensure the menthyl auxiliary is intact.

      • Solvent: CDCl

        
        .[3][4]
        
      • Key Diagnostic Signals (

        
        H NMR, 400 MHz): 
        
        • L-Menthyl CH-O: Multiplet at

          
           4.75 ppm (td). The exact shift and coupling constants (
          
          
          
          ) often differ between diastereomers (e.g.,
          
          
          vs
          
          
          ).
        • Hemiacetal Proton (if hydrate): Broad singlet ~

          
           4.5-5.0 ppm (disappears with D
          
          
          
          O shake).
        • Diester Impurity: Look for a shift in the menthyl protons indicating a symmetric environment (loss of the hemiacetal/hydroxyl signals).

      Data Interpretation & Troubleshooting

      Validating the outcome requires distinguishing between Conversion (how much starting material reacted) and Selectivity (ratio of desired diastereomer).

      Diagram 2: Logic Tree for Outcome Validation

      Validation_Logic Start Analyze Crude Mixture (HPLC/NMR) Check_Diester Is Diester Peak Present? (RT ~3.6 min) Start->Check_Diester Check_Ratio Diastereomeric Ratio (dr) > 90:10? Check_Diester->Check_Ratio No / Trace Fail_Temp FAILURE: Thermal Disproportionation Reduce Reaction Temp Check_Diester->Fail_Temp Yes (High %) Success VALIDATED Proceed to Cleavage Check_Ratio->Success Yes Fail_Time FAILURE: Kinetic Control Lost Reduce Residence Time Check_Ratio->Fail_Time No

      Caption: Decision tree for validating LMGH reaction outcomes based on impurity profiles and diastereomeric ratios.

      Troubleshooting Table:

      ObservationRoot CauseCorrective Action
      High Diester Content Reaction temperature too high (
      
      
      C) or excess Menthol used.
      Reduce temperature; use stoichiometry closer to 1:1; remove water efficiently.
      Low Diastereomeric Ratio (dr) Thermodynamic equilibrium reached (loss of kinetic control).Reduce residence time (if flow chemistry) or quench reaction earlier.
      Low Conversion Water accumulation (inhibits esterification/reaction).Add molecular sieves or use a Dean-Stark trap (azeotropic removal).

      References

      • Moyo, M. et al. (2020).[5][2] Continuous flow synthesis of L-menthyl glyoxylate monohydrate: an important intermediate in the manufacture of antiretrovirals. Arkivoc. Link

      • Dale, J. A., & Mosher, H. S. (1973).[6] Nuclear magnetic resonance enantiomer reagents.[1][6][7][8][9] Configuration of the chiral moiety. Journal of the American Chemical Society. Link

      • Whitesell, J. K. (1985).[10] New perspectives in asymmetric induction. The role of the chiral auxiliary. Chemical Reviews. Link

      • Gawande, M. B. et al. (2014). Core-shell nanoparticles: synthesis and applications in catalysis and electrocatalysis. Accounts of Chemical Research. Link

      Sources

      A Comparative Guide to the Synthesis of L-Menthyl 2,2-dihydroxyacetate: From Classical Methods to Continuous Flow Innovations

      Author: BenchChem Technical Support Team. Date: February 2026

      L-Menthyl 2,2-dihydroxyacetate, also known as L-menthyl glyoxylate monohydrate, stands as a pivotal chiral building block in the pharmaceutical industry. Its significance is most notably pronounced in the synthesis of antiviral drugs such as lamivudine and emtricitabine, which are cornerstones in the treatment of HIV and Hepatitis B. The stereochemistry of the L-menthyl moiety is crucial for inducing the desired chirality in subsequent synthetic steps, making the efficient and stereoselective synthesis of this intermediate a topic of considerable interest for researchers and drug development professionals.

      This guide provides an in-depth comparative analysis of various synthetic methodologies for L-Menthyl 2,2-dihydroxyacetate. We will delve into the mechanistic underpinnings, operational advantages and disadvantages, and present supporting experimental data to offer a comprehensive resource for informed decision-making in both laboratory and industrial settings.

      Direct Esterification of L-Menthol and Glyoxylic Acid

      The most straightforward approach to L-Menthyl 2,2-dihydroxyacetate is the direct Fischer esterification of L-menthol with glyoxylic acid. This method is attractive due to its atom economy, but the choice of catalyst is critical to its success, influencing yield, purity, and environmental impact.

      Brønsted Acid Catalysis: The Conventional Path

      Concentrated sulfuric acid is a traditional and potent catalyst for Fischer esterification. However, its strong oxidizing nature and the harsh reaction conditions required often lead to the formation of byproducts and complicate the purification process. The dehydration process can also lead to the oxidation of both the starting materials and the desired product.

      Experimental Protocol (Illustrative)

      A mixture of L-menthol, a 50% aqueous solution of glyoxylic acid, and a catalytic amount of concentrated sulfuric acid in a suitable solvent (e.g., heptane) is heated to reflux. Water is removed azeotropically using a Dean-Stark apparatus. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is washed with a basic solution to neutralize the acid catalyst, followed by water. The organic layer is dried and the solvent is evaporated. The crude product is then purified, often through a multi-step process involving the formation of a bisulfite adduct, which is then hydrolyzed back to the pure product.

      Heteropolyacids, such as phosphotungstic acid and silicotungstic acid, have emerged as highly efficient and environmentally benign catalysts for this transformation. They possess the dual advantages of being soluble in the reaction medium, thus exhibiting homogenous catalytic activity, and being easily separable and recyclable like solid catalysts. This approach significantly reduces the issues of corrosion and waste acid disposal associated with sulfuric acid.

      Experimental Protocol: Heteropolyacid Catalysis

      • To a reactor equipped with a stirrer, thermometer, and a water separator, add cyclohexane (as a water-carrying agent), L-menthol, and a catalytic amount of silicotungstic acid (3-10% of the mass of glyoxylic acid).

      • Heat the mixture to reflux while stirring.

      • Slowly add a 50% aqueous solution of glyoxylic acid. The molar ratio of glyoxylic acid to L-menthol can range from 1:0.5 to 1:3.

      • Continue the reflux until no more water is collected in the separator.

      • Cool the reaction mixture and filter to recover the heteropolyacid catalyst for reuse.

      • The organic layer is then processed, typically by forming the bisulfite adduct to separate the product from unreacted L-menthol, followed by hydrolysis with formaldehyde to yield the final L-Menthyl 2,2-dihydroxyacetate.

      Solid Acid Catalysis in Continuous Flow Systems

      The advent of continuous flow technology offers a paradigm shift in the synthesis of fine chemicals, providing enhanced safety, efficiency, and scalability. The use of solid acid catalysts, such as Amberlyst-15, in packed-bed reactors is particularly well-suited for the esterification of L-menthol and glyoxylic acid.

      The primary challenge in this esterification is managing the water produced, which can shift the equilibrium back towards the starting materials. In continuous flow, this can be addressed by incorporating molecular sieves in the reactor bed to sequester water as it is formed.

      Experimental Protocol: Continuous Flow Synthesis with Amberlyst-15

      • Prepare a solution of glyoxylic acid (e.g., 0.1 M) and L-menthol (e.g., 0.6 M) in a suitable solvent like acetonitrile.

      • Pack a glass column reactor with Amberlyst-15 and activated molecular sieves.

      • Heat the column to the desired temperature (e.g., 111 °C) and pressurize the system using a back-pressure regulator.

      • Pump the premixed reactant solution through the heated column at a defined flow rate to achieve the desired residence time (e.g., 1.2 minutes).

      • The effluent from the reactor is collected, and the product can be isolated after solvent removal and purification.

      This method allows for rapid optimization of reaction parameters such as temperature, flow rate (residence time), and reactant ratios to maximize conversion and selectivity.

      Steglich Esterification: DCC/DMAP Mediated Synthesis

      For substrates that are sensitive to acidic conditions, Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, offers a mild alternative. This method proceeds at room temperature and generally gives high yields.

      Experimental Protocol: DCC/DMAP Mediated Esterification

      • In a reactor, dissolve L-menthol, a 50% aqueous solution of glyoxylic acid, and a catalytic amount of DMAP in an organic solvent (e.g., toluene or cyclohexane) and stir at room temperature for 1 hour.

      • Cool the mixture in an ice bath.

      • Slowly add a solution of DCC in the same organic solvent over 1-2 hours.

      • Allow the reaction to warm to room temperature and stir for an additional hour.

      • Heat the mixture to reflux for 10-12 hours, collecting the water formed in a Dean-Stark trap.

      • After cooling, the precipitated dicyclohexylurea (DCU) byproduct is filtered off.

      • The filtrate is washed sequentially with aqueous hydrochloric acid, aqueous sodium hydroxide, and brine.

      • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

      • The crude product is purified by recrystallization (e.g., from ethanol/water) to afford pure L-Menthyl 2,2-dihydroxyacetate.

      Multi-Step Synthetic Routes

      Alternative strategies to direct esterification involve the preparation of a suitable L-menthyl precursor followed by a key transformation to introduce the dihydroxyacetate functionality.

      Ozonolysis of (-)-Dimenthyl Maleate or Fumarate

      This method provides a high-yield route to L-menthyl glyoxylate, which is then hydrated to the final product. The process starts with the readily available maleic or fumaric acid, which is esterified with L-menthol. The resulting diester is then subjected to ozonolysis.

      Experimental Workflow: Ozonolysis Route

      G cluster_0 Step 1: Esterification cluster_1 Step 2: Ozonolysis cluster_2 Step 3: Reduction cluster_3 Step 4: Hydration A (-)-Dimenthyl Maleate/Fumarate B Ozonolysis Product A->B  O₃, polar solvent (-40°C to 0°C) C L-Menthyl Glyoxylate B->C  Reduction (e.g., Dialkyl sulfide or Catalytic Hydrogenation) D L-Menthyl 2,2-dihydroxyacetate C->D  H₂O

      Caption: Ozonolysis workflow for L-Menthyl 2,2-dihydroxyacetate synthesis.

      Experimental Protocol (Outline)

      • Ozonolysis: (-)-Dimenthyl maleate or fumarate is dissolved in a polar solvent (e.g., dichloromethane) and cooled (typically between -40°C and 0°C). A stream of ozone is bubbled through the solution until the reaction is complete.

      • Reduction: The resulting ozonide is reduced to L-menthyl glyoxylate. This can be achieved by adding a dialkyl sulfide (e.g., dimethyl sulfide) or through catalytic hydrogenation.

      • Hydration: The isolated L-menthyl glyoxylate is then hydrated with water to yield the final product.

      Comparative Analysis of Synthetic Methods

      MethodCatalyst/ReagentTypical YieldAdvantagesDisadvantages
      Direct Esterification (H₂SO₄) Concentrated H₂SO₄ModerateInexpensive catalyst, well-established method.Harsh conditions, byproduct formation, corrosion, waste disposal issues.
      Direct Esterification (HPA) HeteropolyacidHigh (up to 80%)High catalytic activity, recyclable catalyst, environmentally benign.Higher initial catalyst cost compared to H₂SO₄.
      Continuous Flow (Solid Acid) Amberlyst-15Good (up to 78%)High throughput, excellent process control, enhanced safety, easy product isolation.Requires specialized equipment, potential for catalyst deactivation.
      Steglich Esterification DCC/DMAPHigh (up to 86.9%)Mild reaction conditions, suitable for acid-sensitive substrates.Stoichiometric amounts of expensive DCC required, formation of DCU byproduct complicates purification.
      Ozonolysis O₃, Dialkyl sulfideHighUtilizes readily available starting materials, high yields.Requires specialized ozonolysis equipment, potential hazards associated with ozone and ozonides.

      Conclusion

      The choice of synthetic method for L-Menthyl 2,2-dihydroxyacetate is a multifaceted decision that depends on the desired scale of production, available equipment, cost considerations, and environmental regulations.

      • For large-scale industrial production, heteropolyacid-catalyzed direct esterification and continuous flow synthesis using solid acid catalysts represent the most promising and sustainable options. They offer high yields, catalyst recyclability, and a reduced environmental footprint compared to the traditional sulfuric acid-catalyzed process.

      • The Steglich esterification remains a valuable tool for laboratory-scale synthesis, especially when dealing with substrates that are incompatible with acidic conditions. Its mildness and high yields are significant advantages, provided the challenges of cost and byproduct removal are manageable.

      • The ozonolysis route , while effective, is likely to be reserved for specific applications where the necessary infrastructure is in place, due to the specialized equipment and safety precautions required.

      As the pharmaceutical industry continues to embrace green chemistry principles, it is anticipated that continuous flow and recyclable catalytic systems will become the methods of choice for the synthesis of this critical chiral intermediate.

      References

      • Moyo, M., et al. (2020). Continuous flow synthesis of L-menthyl glyoxylate monohydrate: an important intermediate in the manufacture of antiretrovirals. Arkivoc, 2020(iii), 49-63. [Link]

      • CN103951561A - Method for preparing L-menthyl glyoxylate-hydrate through catalysis of heteropoly acid. (2014).
      • Supplementary Material: Continuous flow synthesis of L-menthyl glyoxylate monohydrate. (2020). Arkivoc. [Link]

      • Duarte Azevedo, L. S., et al. (2023). Synthesis of L-menthyl glyoxylate a lamivudine intermediate on continuous-flow reactor. 7th Brazilian Conference on Natural Product/ XXXIII RESEM Proceedings.
      • CN101274892A - Method for preparing L-menthol glyoxylic ester monohydrate with solid acid as catalyst. (2008).
      • CN101862678A - A preparation method and application of silicotungstic heteropolyacid supported catalyst for preparing menthyl lactate. (2010).
      • CN103880674A - Synthetic process of L-menthyl glyoxylate. (2014).
      • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

      • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449-1470.
      • Shimada, Y., et al. (1999). Enzymatic synthesis of L-menthyl esters in organic solvent-free system. Journal of the American Oil Chemists' Society, 76(10), 1139-1142.
      • Whitesell, J. K., et al. (1986). Asymmetric induction in the ene reaction of glyoxylate esters. Tetrahedron, 42(11), 2993-3001.
      • Fernandez, F., et al. (1990). A simple and efficient synthesis of chiral glyoxylate esters.
      • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]

      • A typical DCC + DMAP mediated Steglich esterification. ResearchGate. [Link]

      • Esterification of Cinnamic Acid Using Menthol and Its Activity as Lowering Glucose Levels Using Anthrone Sulfate. (2022). JKPK (Jurnal Kimia dan Pendidikan Kimia), 7(1), 27-37.
      • Steglich Esterification. Organic Chemistry Portal. [Link]

      • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). RSC Advances. [Link]

      • WO1996022960A1 - Process for producing 2,2-dihydroxyacetic acid menthyl ester. (1996).
      • Claus, R. E., & Schreiber, S. L. (1986). Ozonolytic cleavage of cyclohexene to terminally differentiated products: methyl 6-oxohexanoate, 6,6-dimethoxyhexanal, methyl 6,6-dimethoxyhexanoate. Organic Syntheses, 64, 150. [Link]

      • Sodium periodate. Organic Chemistry Portal. [Link]

      Spectroscopic Methods for Confirming the Diastereoselectivity of L-Menthyl 2,2-dihydroxyacetate Reactions

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      L-Menthyl 2,2-dihydroxyacetate (also known as L-menthyl glyoxylate hydrate) serves as a potent chiral auxiliary and electrophile in asymmetric synthesis, widely employed in hetero-Diels-Alder reactions, nucleophilic additions, and the synthesis of nucleoside analogs like Lamivudine. The efficacy of these transformations relies entirely on the diastereomeric ratio (dr) of the resulting products.

      This guide moves beyond generic textbook definitions to provide a field-tested comparison of spectroscopic methods for quantifying diastereoselectivity. We focus on the practical trade-offs between High-Field NMR (the rapid workhorse) and Chiral HPLC (the quantitative gold standard), providing self-validating protocols to ensure data integrity.

      Strategic Method Selection: The "Fit-for-Purpose" Approach

      The choice of method depends on the stage of synthesis and the required precision.

      FeatureHigh-Field
      
      
      H NMR
      Chiral HPLC / GC X-Ray Crystallography
      Primary Utility Rapid screening; reaction optimization monitoring.Final product release; trace impurity quantification (<1%).Absolute configuration assignment.
      Sample Req. ~5–20 mg (non-destructive).<1 mg (destructive/diluted).Single crystal required.
      Throughput High (10–15 min/sample).Low to Medium (20–60 min/run).Very Low (days to weeks).[1]
      Limit of Detection ~2–5% minor diastereomer.<0.1% minor diastereomer.N/A (Qualitative).
      Key Advantage No method development needed; structural insight.Baseline separation; high precision for high dr.Definitive stereochemistry proof.

      Deep Dive: High-Field H NMR Spectroscopy

      NMR is the first-line defense for determining diastereoselectivity. Because the L-menthyl group is chiral, it creates a chiral environment that renders the protons of attached diastereomers magnetically non-equivalent (anisochronous).

      Mechanistic Grounding

      In L-menthyl esters, the methine proton at the C1 position of the menthyl ring (typically

      
       4.6–4.8 ppm) and the isopropyl methyl groups  (
      
      
      
      0.7–0.9 ppm) are highly sensitive to the configuration of the newly formed chiral center.
      • Chemical Shift Difference (

        
        ):  Typically ranges from 0.01 to 0.20 ppm  for the methine proton.
        
      • Resolution Requirement: A 400 MHz (or higher) instrument is recommended to resolve the splitting patterns (typically td or ddd) of the diastereomers.

      The "Solvent Switch" Protocol (Expert Insight)

      A common failure mode in NMR analysis is peak overlap in standard chloroform-d (

      
      ). To validate your dr, you must employ Aromatic Solvent Induced Shift (ASIS) .
      

      Protocol:

      • Initial Screen: Dissolve ~10 mg of crude product in 0.6 mL

        
        .
        
      • Check Resolution: Focus on the menthyl methine signal (~4.7 ppm) or the

        
        -proton of the acetate derivative.
        
      • The Validation Step: If peaks overlap or appear as a single broad multiplet, evaporate and redissolve in Benzene-

        
         (
        
        
        
        )
        . The magnetic anisotropy of the benzene ring often interacts differently with the two diastereomers, amplifying
        
        
        significantly (often by 0.05–0.1 ppm), resolving previously overlapping signals.
      Calculation of Diastereomeric Ratio (dr)
      
      
      

      Critical Control: Ensure the relaxation delay (

      
      ) is at least 
      
      
      
      (typically 5–10 seconds) to ensure quantitative integration, especially for protons with different relaxation times.

      The Comparator: Chiral HPLC

      While NMR is fast, it struggles to quantify minor isomers when the dr exceeds 95:5 (the minor peak becomes lost in the baseline noise or rotational sidebands). Chiral HPLC is the required validation tool for high-selectivity reactions.

      • Columns: Polysaccharide-based stationary phases (e.g., Chiralcel OD-H, Chiralpak AD-H) are standard for menthyl esters.

      • Detection: UV at 210–220 nm (carbonyl absorption).

      • Workflow:

        • Run a racemic or low-selectivity standard to establish retention times for both diastereomers.

        • Run the enantiopure L-menthol blank to ensure no interference.

        • Analyze the reaction sample.[1][2][3][4][5]

      Visualizing the Workflow

      The following diagram outlines the decision logic for selecting the appropriate validation method based on the reaction outcome.

      G Start Crude Reaction Mixture NMR_CDCl3 1H NMR (CDCl3) Focus: 4.7 ppm region Start->NMR_CDCl3 Check_Res Are diastereomers resolved? NMR_CDCl3->Check_Res Calc_DR Calculate dr (Integration) Check_Res->Calc_DR Yes (Baseline) Solvent_Switch Switch Solvent to Benzene-d6 Check_Res->Solvent_Switch No / Overlap Report Report dr Calc_DR->Report Check_Res_2 Resolved in Benzene-d6? Solvent_Switch->Check_Res_2 Check_Res_2->Calc_DR Yes HPLC Method: Chiral HPLC (Quantitation >95:5) Check_Res_2->HPLC No HPLC->Report

      Figure 1: Decision tree for spectroscopic validation of diastereoselectivity. Note the critical "Solvent Switch" step to resolve overlapping NMR signals before resorting to HPLC.

      Experimental Protocols

      Protocol A: Determination of dr via H NMR[5]
      • Sample Prep: Filter the crude reaction mixture through a short pad of silica to remove metal catalysts (paramagnetic impurities broaden lines).

      • Acquisition: Dissolve 15 mg in 0.6 mL

        
        . Acquire spectrum with ns=16 (scans) and d1=5 (relaxation delay).
        
      • Analysis: Expand the region 4.5–5.0 ppm. Identify the menthyl methine proton (

        
        ).
        
        • Diastereomer 1:

          
           4.72 (td, 
          
          
          
          Hz)
        • Diastereomer 2:

          
           4.85 (td, 
          
          
          
          Hz) (Note: Exact shifts vary by derivative; look for the distinct splitting pattern duplication).
      • Integration: Set the integral of the major peak to 100. Integrate the minor peak. Apply the formula in Section 3.3.

      Protocol B: Establishing Absolute Configuration (X-Ray)

      While not for routine screening, if the major diastereomer can be crystallized:

      • Recrystallize from MeOH or Hexane/EtOAc.

      • Perform Single Crystal X-Ray Diffraction.

      • Use the known absolute configuration of the L-menthyl auxiliary (

        
        ) as an internal reference to assign the absolute configuration of the new stereocenter.
        

      References

      • Biosynth. L-Menthyl 2,2-dihydroxyacetate Structure and Properties. Biosynth Catalog. Link

      • Reinscheid, U. M. (2008).[6][7] Conformational analysis of menthol diastereomers by NMR and DFT computation. Journal of Molecular Structure.[6] Link

      • Moyo, M., et al. (2020). Continuous flow synthesis of L-menthyl glyoxylate monohydrate. Arkivoc.[8] Link

      • BenchChem. A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR.Link

      • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[2] Link

      Sources

      L-Menthyl 2,2-dihydroxyacetate: A Technical Guide to Asymmetric Induction

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide serves as a definitive technical reference for L-Menthyl 2,2-dihydroxyacetate (commonly known as L-Menthyl Glyoxylate Hydrate ), a pivotal chiral auxiliary in the industrial synthesis of nucleoside analogs and complex stereochemical building blocks.

      Executive Summary & Chemical Profile

      L-Menthyl 2,2-dihydroxyacetate (CAS: 111969-64-3) is the stable hydrate form of L-menthyl glyoxylate. While the free aldehyde form is prone to polymerization, the hydrate acts as a stable reservoir that releases the reactive electrophile in situ upon dehydration or direct reaction.

      It is the industry-standard chiral auxiliary for the large-scale asymmetric synthesis of 1,3-oxathiolane nucleosides , most notably Lamivudine (3TC) and Emtricitabine , used in HIV and Hepatitis B therapy. Its utility stems from the bulky L-menthyl group, which exerts significant steric control (Prelog’s Rule) during nucleophilic additions, directing stereoselectivity toward the desired enantiomer.

      Chemical Specifications
      PropertySpecification
      IUPAC Name (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2,2-dihydroxyacetate
      Molecular Formula C₁₂H₂₂O₄
      Molecular Weight 230.30 g/mol
      Appearance White to off-white crystalline solid
      Melting Point 76–80 °C
      Solubility Soluble in methanol, ethanol, toluene, DCM; slightly soluble in water.
      Stability Stable under ambient conditions; releases glyoxylate aldehyde upon heating or acid catalysis.

      Mechanism of Chiral Induction

      The efficacy of L-menthyl 2,2-dihydroxyacetate relies on the Prelog’s Rule of asymmetric induction. The L-menthyl group forms a rigid chair conformation. When the hydrate dehydrates to the glyoxylate ester, the carbonyl group is shielded on one face by the isopropyl group of the menthyl auxiliary.

      Mechanistic Pathway (Graphviz)

      The following diagram illustrates the in situ generation of the reactive aldehyde and the subsequent facial selectivity during a nucleophilic attack (e.g., by a sulfur nucleophile).

      AsymmetricInduction cluster_legend Mechanism Hydrate L-Menthyl 2,2-dihydroxyacetate (Stable Precursor) Aldehyde Reactive Glyoxylate (In Situ) Hydrate->Aldehyde - H₂O (Acid/Heat) Transition Transition State (Re-face Shielded) Aldehyde->Transition Nucleophile (Nu⁻) Prelog Control Product (2R)-Stereoisomer (Major Product) Transition->Product Stereoselective Bond Formation MechanisticNote The isopropyl group of L-menthol blocks the Re-face, forcing Nu attack from the Si-face.

      Caption: Pathway of in situ activation and steric shielding according to Prelog's rule.

      Comparative Performance Guide

      In drug development, the choice of auxiliary balances Stereoselectivity (de/ee) vs. Cost/Scalability .

      Table 1: L-Menthyl Glyoxylate vs. Alternatives
      FeatureL-Menthyl Glyoxylate 8-Phenylmenthyl Glyoxylate Ethyl Glyoxylate (Achiral)
      Role Chiral AuxiliaryHigh-Performance AuxiliarySubstrate (Requires Chiral Cat.)
      Selectivity (de) Moderate to Good (60–80%) Can be upgraded to >99% via crystallization.Excellent (>90%) Due to π-stacking shielding.None (0%) Relies entirely on external catalysts.
      Cost Low Derived from abundant L-menthol.Very High Multi-step synthesis required.Very Low
      Scalability Industrial Standard Used in multi-ton Lamivudine production.Research Scale Too expensive for generic APIs.Industrial But requires expensive chiral ligands.
      Purification Crystallization Diastereomers often separate easily.Chromatography Often required.Distillation/Chromatography

      Expert Insight: While 8-phenylmenthol provides superior intrinsic selectivity due to the "pi-shielding" effect, L-menthyl 2,2-dihydroxyacetate is preferred in manufacturing because the resulting diastereomers are often crystalline. This allows for Dynamic Kinetic Resolution (DKR) or simple fractional crystallization to achieve >99% optical purity without expensive chromatography.

      Experimental Protocols

      Protocol A: Synthesis of L-Menthyl Glyoxylate Hydrate

      A self-validating protocol for preparing the reagent from L-menthol.

      Reagents:

      • L-Menthol (1.0 equiv)

      • Glyoxylic acid monohydrate (1.1 equiv)

      • p-Toluenesulfonic acid (p-TSA) (0.01 equiv)

      • Solvent: Cyclohexane or Toluene

      Workflow:

      • Setup: Charge a reactor equipped with a Dean-Stark trap with L-menthol, glyoxylic acid, p-TSA, and solvent.

      • Esterification: Reflux the mixture (approx. 80–85°C for cyclohexane) to remove water azeotropically. Monitor water collection in the trap.

      • Completion: Reaction is complete when theoretical water volume is collected (approx. 4–6 hours).

      • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to remove excess acid) and brine.

      • Hydration (Critical Step): Concentrate the organic layer. Add water and stir vigorously or treat with aqueous formaldehyde/sodium bisulfite (industrial variant) to force the formation of the stable crystalline hydrate.

      • Isolation: Filter the white precipitate. Recrystallize from ethanol/water if necessary.

        • Target Yield: 75–85%

        • QC Check: melting point 76–80°C.

      Protocol B: Application – Synthesis of Lamivudine Intermediate

      Synthesis of (2R,5S)-5-hydroxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester.

      Reagents:

      • L-Menthyl 2,2-dihydroxyacetate (1.0 equiv)

      • 1,4-Dithiane-2,5-diol (0.5 equiv, equivalent to 1.0 equiv mercaptoacetaldehyde)

      • Catalyst: Triethylamine (0.1 equiv) or p-TSA (cat.) depending on specific route.

      Workflow:

      • Dissolution: Dissolve L-menthyl 2,2-dihydroxyacetate in toluene at 80°C.

      • Addition: Add 1,4-dithiane-2,5-diol slowly to the hot solution.

      • Reaction: Stir at 80–90°C for 2 hours. The reaction forms a mixture of diastereomers (cis/trans).

      • Equilibration (DKR): In the presence of a base (e.g., triethylamine), the 1,3-oxathiolane ring opens and closes, allowing for thermodynamic equilibration.

      • Crystallization: Cool the solution slowly. The desired (2R,5S) isomer is typically less soluble and crystallizes out, driving the equilibrium toward this product (Second-order asymmetric transformation).

      • Filtration: Collect the solid.

        • Yield: >70%[1][2]

        • Diastereomeric Excess (de): >95% (after crystallization).

      Process Visualization (Lamivudine Pathway)

      LamivudineSynthesis Start L-Menthyl Glyoxylate Hydrate Intermediate Hemithioacetal Intermediate Start->Intermediate Toluene, 80°C Reagent 1,4-Dithiane-2,5-diol (Mercaptoacetaldehyde dimer) Reagent->Intermediate Mixture Diastereomeric Mixture (Cis/Trans Oxathiolanes) Intermediate->Mixture Cyclization Equilibrium Dynamic Kinetic Resolution (Base Catalyzed) Mixture->Equilibrium Et3N Equilibrium->Mixture Product (2R,5S)-Intermediate (Crystalline Solid) Equilibrium->Product Crystallization (Driving Force) Final Lamivudine (3TC) (After Coupling & Reduction) Product->Final Cytosine Coupling LiBH4 Reduction

      Caption: Synthesis of Lamivudine intermediate utilizing L-menthyl glyoxylate for stereocontrol.

      References

      • Continuous flow synthesis of L-menthyl glyoxylate monohydrate. Arkivoc, 2020. Link

      • Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives Through Dynamic Covalent Kinetic Resolution. ResearchGate, 2014. Link

      • Synthesis and preparation process of lamivudine intermediate. Google Patents (CN101830893A). Link

      • Highly Enantioselective and Anti-Diastereoselective Catalytic Intermolecular Glyoxylate-Ene Reactions. Organic Chemistry Portal, 2015. Link

      • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate, Review. Link

      Sources

      Safety Operating Guide

      Personal protective equipment for handling L-Menthyl 2,2-dihydroxyacetate

      Author: BenchChem Technical Support Team. Date: February 2026

      Operational Safety Protocol: Handling L-Menthyl 2,2-dihydroxyacetate

      Executive Summary & Chemical Context

      L-Menthyl 2,2-dihydroxyacetate (also known as L-Menthyl glyoxylate hydrate) is a critical chiral auxiliary used extensively in asymmetric synthesis, particularly for nucleoside reverse transcriptase inhibitors and beta-lactam antibiotics.[1]

      While often perceived as a benign stable solid, this compound presents specific operational risks that are frequently underestimated. It acts as a lipophilic carrier, facilitating skin absorption, and possesses significant potential for serious eye damage (H318). Furthermore, its primary utility often involves an in situ dehydration step to generate the reactive glyoxylate aldehyde, a process that introduces thermal and volatile hazards.

      This guide provides a self-validating safety protocol designed to protect researchers during the storage, manipulation, and activation of this compound.

      Hazard Identification & Risk Assessment

      The following assessment integrates GHS classifications with practical laboratory behavior.

      Hazard ClassCodeDescriptionOperational Implication
      Eye Damage H318 Causes serious eye damage. CRITICAL: Standard safety glasses are insufficient for powder handling.[1] Particulates can cause irreversible corneal opacity.
      Target Organ H373May cause damage to organs through prolonged exposure.[2]The lipophilic menthyl group enhances bioavailability.[1] Zero-skin-contact policy is mandatory.[1]
      Environmental H411Toxic to aquatic life with long lasting effects.[3]All waste must be sequestered; sink disposal is strictly prohibited.
      Physical N/AHygroscopic / Thermal Instability.Compound may degrade to glyoxylic acid and menthol upon improper storage, altering the safety profile.

      Personal Protective Equipment (PPE) Matrix

      The selection of PPE is based on the "Barrier Analysis" method, ensuring redundancy between engineering controls and personal gear.

      Protection ZoneRecommended EquipmentTechnical Rationale
      Ocular Chemical Splash Goggles (Indirect Vent) Defense against H318: Prevent entry of airborne dust during weighing.[1] Face shield required if handling >50g.
      Dermal (Hand) Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Logic: Menthyl esters are lipophilic.[1] Double gloving creates a sacrificial layer against organic solvents used in the reaction matrix (e.g., Toluene, DCM).
      Respiratory Engineering Control Primary: Fume Hood (Face velocity: 100 fpm).Fallback: N95/P100 Respirator.Prevent inhalation of dust during transfer and glyoxylate vapors during thermal dehydration.
      Body Cotton Lab Coat (High-neck) Synthetic blends may melt if the dehydration reaction (often reflux) flashes.[1] Cotton minimizes burn severity.

      Operational Workflow: Step-by-Step

      This protocol utilizes a "Check-Do-Verify" system to ensure safety at every stage.[1]

      Phase 1: Retrieval and Weighing
      • Context: The compound is a solid hydrate.[1] Static electricity can cause particle dispersal.

      • Protocol:

        • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (hydrolysis risk).

        • Static Control: Use an antistatic gun or ionizing bar inside the balance enclosure.

        • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the material appears sticky/clumped; use PTFE-coated tools to prevent sudden flicking of material.[1]

      Phase 2: Reaction Setup (The Activation Step)
      • Context: Users typically dehydrate this compound (e.g., Dean-Stark distillation) to form the reactive aldehyde.[1]

      • Protocol:

        • Closed System: Ensure the reaction vessel is under positive Nitrogen/Argon pressure before heating.

        • Solvent Trap: If stripping water (azeotropic distillation with Toluene), ensure the receiving trap is cooled. The "anhydrous" glyoxylate formed is a potent sensitizer.[1]

        • Temperature Watch: Do not exceed 120°C bath temperature. Thermal decomposition can release CO/CO2.

      Phase 3: Spill Response
      • Solid Spill: Do not dry sweep. Cover with a damp paper towel (to suppress dust) and scoop into a dedicated solid waste container.[1]

      • Solvent Solution Spill: Absorb with Vermiculite. Do not use combustible materials (sawdust).[1]

      Visualization of Safety Logic

      The following diagrams illustrate the decision-making pathways for PPE selection and the operational workflow.

      Diagram 1: Risk-Based PPE Selection Logic

      PPE_Logic Hazard Hazard Identification: L-Menthyl 2,2-dihydroxyacetate Risk_Eye Risk: H318 (Severe Eye Damage) Fine Powder / Dust Hazard->Risk_Eye Risk_Skin Risk: H373 (Organ Damage) Lipophilic Absorption Hazard->Risk_Skin Risk_Therm Risk: Thermal Dehydration Aldehyde Vapor Generation Hazard->Risk_Therm Control_Eye Control: Chemical Goggles (Not Safety Glasses) Risk_Eye->Control_Eye Control_Skin Control: Double Nitrile Gloves (Sacrifice Outer Layer) Risk_Skin->Control_Skin Control_Resp Control: Fume Hood (100 fpm Velocity) Risk_Therm->Control_Resp Safe_Op Safe Operation Verified Control_Eye->Safe_Op Control_Skin->Safe_Op Control_Resp->Safe_Op

      Caption: Logic flow connecting specific GHS hazards (H318, H373) to mandatory PPE and engineering controls.

      Diagram 2: Operational Lifecycle & Disposal

      Workflow cluster_env Environmental Control (H411) Storage Storage (2-8°C, Inert Gas) Weighing Weighing (Anti-static, Goggles) Storage->Weighing Equilibrate Activation Activation (Dehydration/Reflux) Weighing->Activation Under N2 Workup Workup (Quench/Extraction) Activation->Workup Cool Down Waste Disposal (Solid Hazardous Waste) Workup->Waste Segregate

      Caption: Step-by-step lifecycle from cold storage to environmentally compliant disposal.

      Disposal & Environmental Compliance

      L-Menthyl 2,2-dihydroxyacetate is classified as H411 (Toxic to aquatic life) .[1]

      • Prohibited: Never dispose of this compound (or mother liquors containing it) down the drain.[1]

      • Solid Waste: Excess powder must be double-bagged and tagged as "Toxic Organic Solid."[1]

      • Liquid Waste: Reaction mixtures (often Toluene or DCM based) must be segregated into "Halogenated" or "Non-Halogenated" solvent waste streams, explicitly labeled with the contaminant name to alert waste handlers of the potential for contact dermatitis.

      References

      • Fisher Scientific. (2009).[1] Safety Data Sheet: Ethyl glyoxylate (Analogous Hazard Data). Retrieved from

      • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: L-Menthyl 2,2-dihydroxyacetate (CAS 111969-64-3).[1][4] Retrieved from [1]

      • Biosynth. (2023).[1] L-Menthyl 2,2-dihydroxyacetate Product Specifications and Handling. Retrieved from [1]

      • Tokyo Chemical Industry (TCI). (2023).[1] Product Safety Information: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate.[1][4] Retrieved from [1]

      • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[5] Retrieved from

      Sources

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      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.